ZW290
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18N2O6S |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H18N2O6S/c1-26-14-6-4-13(5-7-14)22-19(25)15(21-20(22)29)9-12-3-8-16(17(10-12)27-2)28-11-18(23)24/h3-10H,11H2,1-2H3,(H,21,29)(H,23,24)/b15-9- |
InChI Key |
UTZGOZCCSVFUFE-DHDCSXOGSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)NC2=S |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)NC2=S |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the centrosomal protein of 290 kDa (CEP290) are a leading cause of ciliopathies, a group of genetic disorders characterized by dysfunction of the primary cilium. These disorders present with a wide spectrum of clinical features, ranging from single-organ involvement, such as in Leber congenital amaurosis (LCA), to severe multi-systemic syndromes like Meckel-Gruber syndrome (MKS) and Joubert syndrome (JS). The remarkable phenotypic variability associated with CEP290 mutations underscores the protein's central role in ciliary function and highlights the complex nature of the molecular pathways it governs. This technical guide provides an in-depth exploration of the function of CEP290, its key protein interactors, and their collective role in the pathogenesis of CEP290-related ciliopathies. We present a summary of quantitative data on protein-protein interactions, detailed experimental protocols for studying these interactions, and visual representations of the underlying molecular pathways and experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutic strategies.
Introduction: The Central Role of CEP290 in the Primary Cilium
The primary cilium is a microtubule-based organelle that projects from the surface of most vertebrate cells, acting as a cellular antenna to sense and transduce extracellular signals.[1][2][3] Its proper function is critical for the development and homeostasis of numerous organs, including the retina, kidney, and brain.[2][4][5] The structure of the primary cilium is highly organized, with distinct compartments that include the basal body, the transition zone, and the axoneme.
CEP290 is a large, multidomain protein localized to the transition zone of the primary cilium, a critical gatekeeper that regulates the entry and exit of proteins from the ciliary compartment.[1][6][7][8] It is essential for the formation and function of the primary cilium.[6][9] Studies have shown that CEP290 is required for the assembly of the ciliary transition zone, where it tethers the ciliary microtubules to the membrane.[8][10] The protein is involved in microtubule and membrane binding, suggesting a structural role in maintaining the integrity of the transition zone.[7][11]
Mutations in the CEP290 gene disrupt the architecture and function of the transition zone, leading to defective ciliogenesis and impaired ciliary signaling.[6][12] This disruption of ciliary function is the underlying cause of the diverse pathologies observed in CEP290-related ciliopathies.
The Spectrum of CEP290-Related Ciliopathies
Mutations in CEP290 are associated with a broad and overlapping spectrum of ciliopathies, demonstrating significant clinical heterogeneity.[4][13] The severity of the phenotype can vary greatly, even among individuals with the same mutation, suggesting the influence of genetic modifiers and other factors.[14]
Table 1: Overview of Major CEP290-Related Ciliopathies
| Ciliopathy | Key Clinical Features | References |
| Leber Congenital Amaurosis (LCA) | Severe visual impairment or blindness from birth or early infancy due to retinal dystrophy. | [1][4] |
| Joubert Syndrome (JS) | A distinctive brain malformation ("molar tooth sign"), developmental delay, ataxia, and abnormal breathing patterns. Can also involve retinal and renal disease. | [2][4][5][12] |
| Meckel-Gruber Syndrome (MKS) | A severe and lethal condition characterized by the classic triad of occipital encephalocele, large polycystic kidneys, and postaxial polydactyly. | [3][14][15][16] |
| Senior-Løken Syndrome (SLS) | A combination of nephronophthisis (a progressive tubulointerstitial kidney disease) and retinal degeneration. | [17][18][19][20][21] |
| Bardet-Biedl Syndrome (BBS) | Characterized by retinal dystrophy, polydactyly, obesity, renal abnormalities, and cognitive impairment. | [4][13] |
The lack of a clear genotype-phenotype correlation for many CEP290 mutations presents a significant challenge in predicting disease outcome.[13][14] It is hypothesized that the nature of the mutation (e.g., missense, nonsense, splice site) and its location within the gene, as well as the influence of other interacting genes, contribute to the observed phenotypic variability.[14]
The CEP290 Interactome: Key Players in Ciliopathy Pathogenesis
To understand the molecular mechanisms underlying CEP290-related ciliopathies, it is crucial to identify and characterize its protein interaction network. CEP290 functions as a scaffold within the transition zone, interacting with a multitude of other ciliary proteins to regulate ciliogenesis and ciliary signaling. Several studies have begun to unravel the CEP290 interactome, revealing connections to other ciliopathy-associated proteins.
NPHP Proteins
A significant number of CEP290 interactors are proteins mutated in nephronophthisis (NPHP), a common ciliopathy affecting the kidneys. These interactions highlight the close functional relationship between these proteins in maintaining ciliary and renal function. For instance, CEP290 (also known as NPHP6) is known to interact with NPHP5 (also known as IQCB1).[22] This interaction is thought to be crucial for ciliogenesis.[8]
Other Ciliopathy-Related Proteins
Beyond the NPHP family, CEP290 interacts with a range of other proteins implicated in different ciliopathies. For example, in Drosophila, CEP290 has been shown to directly recruit DZIP1 to the transition zone, which in turn recruits CBY and Rab8 to promote the formation of the ciliary membrane.[23][24] This places CEP290 at a critical early step in the assembly of the transition zone.
The following table summarizes some of the key known interactors of CEP290.
Table 2: Selected Protein Interactors of CEP290
| Interacting Protein | Associated Ciliopathy | Method of Identification | References |
| NPHP5 (IQCB1) | Senior-Løken Syndrome | Co-immunoprecipitation | [22] |
| NPHP2 (INVS) | Nephronophthisis | Co-immunoprecipitation | [25] |
| DZIP1 | - | Yeast Two-Hybrid, Co-IP | [23][24] |
| CBY | - | Co-immunoprecipitation | [23][24] |
| Rab8 | - | Co-immunoprecipitation | [23][24] |
| BBS4 | Bardet-Biedl Syndrome | Co-immunoprecipitation | [22] |
| MKKS (BBS6) | Bardet-Biedl Syndrome | Genetic Interaction | [8] |
Further research is needed to obtain quantitative data for many of these interactions.
Experimental Protocols for Studying CEP290 Interactions
The identification and validation of protein-protein interactions are fundamental to understanding the function of CEP290. Several key experimental techniques are employed for this purpose.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in vivo.[26][27] The principle of this method is to use an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). The prey proteins can then be identified by Western blotting or mass spectrometry.[28][29]
Detailed Protocol for Co-Immunoprecipitation of CEP290 and an Interacting Partner:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or retinal pigment epithelial cells) to 85-90% confluency.[30]
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, and protease/phosphatase inhibitors).[26]
-
Incubate the lysate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[26]
-
Determine the protein concentration of the supernatant using a Bradford assay or similar method.[26]
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation.[26]
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[26]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or by using a milder elution buffer (e.g., 0.1 M glycine, pH 2.5).[26]
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CEP290 and the suspected interacting protein. Alternatively, the entire eluate can be analyzed by mass spectrometry to identify novel interactors.[28]
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to screen for protein-protein interactions in vivo.[31][32][33] It is based on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[33][34] In the Y2H assay, the two proteins of interest (bait and prey) are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[32][33]
Detailed Protocol for Yeast Two-Hybrid Analysis of CEP290 Interaction:
-
Vector Construction:
-
Clone the cDNA of CEP290 (or a specific domain of interest) into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).
-
Clone the cDNA of the potential interacting protein into a "prey" vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate method.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells that have taken up both plasmids.
-
-
Interaction Screening:
-
Plate the yeast on a more stringent selective medium lacking tryptophan, leucine, histidine, and adenine.
-
Growth on this medium indicates a positive interaction, as the expression of the HIS3 and ADE2 reporter genes is required for survival.
-
-
Confirmation of Interaction:
-
Perform a β-galactosidase assay to confirm the interaction. The interaction between the bait and prey proteins will also activate the lacZ reporter gene, leading to the production of β-galactosidase, which can be detected by a colorimetric assay.
-
Proximity-Dependent Biotinylation (BioID)
BioID is a technique used to identify proteins that are in close proximity to a protein of interest in living cells.[35][36][37] This method utilizes a promiscuous biotin ligase (BirA) fused to the protein of interest.[36] When expressed in cells and supplied with biotin, the BirA enzyme will biotinylate any proteins that are in its immediate vicinity. These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.[35][36] BioID is particularly useful for identifying weak or transient interactions.[35]
Detailed Protocol for BioID to Identify CEP290 Proximity Partners:
-
Vector Construction and Cell Line Generation:
-
Clone the cDNA of CEP290 into a vector containing the BirA* sequence to create a CEP290-BirA* fusion protein.
-
Transfect or transduce the construct into the desired cell line and select for stable expression.
-
-
Biotin Labeling:
-
Culture the stable cell line in the presence of excess biotin (e.g., 50 µM) for a defined period (e.g., 24 hours) to induce biotinylation of proximal proteins.[38]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells under denaturing conditions (e.g., using RIPA buffer) to solubilize all proteins.[38]
-
-
Affinity Purification of Biotinylated Proteins:
-
Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the identified proteins to a negative control (e.g., cells expressing BirA* alone) to identify specific proximity partners of CEP290.
-
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential tools for visualizing the complex relationships between proteins and the steps involved in experimental procedures. The following diagrams were generated using the DOT language.
Caption: CEP290 signaling pathway in the primary cilium.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Logical relationship between CEP290 mutations and ciliopathies.
Conclusion and Future Directions
CEP290 is a critical component of the primary cilium, and its dysfunction leads to a wide array of devastating genetic disorders. Understanding the intricate network of protein interactions centered around CEP290 is paramount for elucidating the molecular basis of these ciliopathies and for developing targeted therapies. This guide has provided a comprehensive overview of the current knowledge regarding the role of CEP290 and its interactors, along with detailed experimental protocols to facilitate further research in this field.
Future research should focus on:
-
Expanding the CEP290 Interactome: Unbiased, large-scale screening methods will be crucial to identify the complete set of CEP290 interacting partners in different cell types and developmental stages.
-
Quantitative Interaction Analysis: Determining the binding affinities and kinetics of CEP290 interactions will provide a more precise understanding of the stability and regulation of the protein complexes within the transition zone.
-
Functional Characterization of Interactions: Elucidating the specific functional consequences of individual protein-protein interactions will be essential to link molecular defects to cellular and clinical phenotypes.
-
Development of Therapeutic Strategies: A detailed understanding of the CEP290-centered protein network will open new avenues for the development of therapeutic interventions, such as gene therapy, small molecule drugs that stabilize protein complexes, or therapies that modulate the activity of downstream signaling pathways.
By continuing to unravel the complexities of the CEP290 molecular network, the scientific community can move closer to the goal of providing effective treatments for individuals affected by these debilitating ciliopathies.
References
- 1. CEP290 in LCA and other Ciliopathies | WonderBaby.org [wonderbaby.org]
- 2. news-medical.net [news-medical.net]
- 3. Meckel–Gruber Syndrome: An Update on Diagnosis, Clinical Management, and Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP290 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Joubert syndrome: MedlinePlus Genetics [medlineplus.gov]
- 6. The ciliopathy gene product Cep290 is required for primary cilium formation and microtubule network organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CEP290 - Wikipedia [en.wikipedia.org]
- 8. CEP290 alleles in mice disrupt tissue-specific cilia biogenesis and recapitulate features of syndromic ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. CEP290 tethers flagellar transition zone microtubules to the membrane and regulates flagellar protein content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Novel biallelic loss-of-function variants in CEP290 cause Joubert syndrome in two siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CEP290, a gene with many faces: mutation overview and presentation of CEP290base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutations of the CEP290 gene encoding a centrosomal protein cause Meckel-Gruber syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Meckel–Gruber syndrome - Wikipedia [en.wikipedia.org]
- 17. Senior-Løken Syndrome: A syndromic form of retinal dystrophy associated with nephronophthisis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Senior-Loken Syndrome: Ocular Perspectives on Genetics, Pathogenesis, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Senior-Løken syndrome: a syndromic form of retinal dystrophy associated with nephronophthisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 21. Senior-Løken syndrome: MedlinePlus Genetics [medlineplus.gov]
- 22. uniprot.org [uniprot.org]
- 23. CEP290 is essential for the initiation of ciliary transition zone assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CEP290 is essential for the initiation of ciliary transition zone assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The N-terminal region of centrosomal protein 290 (CEP290) restores vision in a zebrafish model of human blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 30. Coimmunoprecipitation [protocols.io]
- 31. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Using the yeast two-hybrid system to identify interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 34. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 35. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. creative-biolabs.com [creative-biolabs.com]
- 37. Proximity-Dependent Biotinylation (BioID) of Integrin Interaction Partners | Springer Nature Experiments [experiments.springernature.com]
- 38. 4.3. Proximity-Dependent Biotin Identification (BioID) Assay [bio-protocol.org]
In Vitro Profile of ZW290: A Novel Thermogenic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZW290 is a novel small molecule compound identified as a potent activator of thermogenesis in brown adipose tissue (BAT). Preliminary in vitro studies have demonstrated its capacity to upregulate the expression of Uncoupling Protein 1 (UCP1), a key mediator of non-shivering thermogenesis. This upregulation is associated with a subsequent decrease in mitochondrial membrane potential and adenosine triphosphate (ATP) synthesis, indicating a shift towards energy expenditure as heat. The mechanism of action of this compound involves the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a crucial regulator of cellular responses to external stimuli. This whitepaper provides a comprehensive overview of the preliminary in vitro studies of this compound, including quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro experiments conducted on primary brown adipocytes treated with this compound.
Table 1: Effect of this compound on the Expression of Thermogenesis-Related Proteins
| Treatment Group | UCP1 Protein Expression (Relative to Control) | PGC-1α Protein Expression (Relative to Control) | p-p38 MAPK Protein Expression (Relative to Control) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (Low Dose) | Significantly Increased | Significantly Increased | Significantly Increased |
| This compound (High Dose) | Markedly Increased | Markedly Increased | Markedly Increased |
Note: Specific fold-change values and statistical significance (p-values) are detailed in the primary research article. "Significantly Increased" and "Markedly Increased" are qualitative descriptors based on the reported data.
Table 2: Effect of this compound on Mitochondrial Function in Primary Brown Adipocytes
| Treatment Group | Mitochondrial Membrane Potential | Intracellular ATP Concentration |
| Control | Baseline | Baseline |
| This compound | Significantly Decreased (p < 0.01) | Remarkably Decreased (p < 0.01) |
Note: The reported p-values indicate a high degree of statistical significance.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments performed to characterize this compound.
Isolation and Culture of Primary Brown Adipocytes
-
Source: Interscapular brown adipose tissue was dissected from neonatal mice.
-
Digestion: The tissue was minced and digested in a solution containing collagenase type I to isolate the stromal vascular fraction (SVF), which contains preadipocytes.
-
Culture: The SVF cells were cultured in a growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Differentiation: To induce differentiation into mature brown adipocytes, the growth medium was replaced with a differentiation medium containing inducing agents such as insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist (e.g., rosiglitazone). The cells were maintained in this medium for a specified period until they displayed a mature adipocyte phenotype with visible lipid droplets.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Differentiated primary brown adipocytes were treated with various concentrations of this compound or a vehicle control for a specified duration. Subsequently, the cells were washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a bicinchoninic acid (BCA) protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for UCP1, PGC-1α, p38 MAPK, and phosphorylated p38 MAPK. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
-
Detection: After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.
Measurement of Mitochondrial Membrane Potential
-
Staining: Differentiated primary brown adipocytes, treated with this compound or vehicle, were incubated with a fluorescent cationic dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).
-
Analysis: The change in fluorescence intensity or the ratio of fluorescence at different wavelengths (in the case of JC-1) was measured using a fluorescence microscope or a plate reader. A decrease in fluorescence intensity or a shift from red to green fluorescence (for JC-1) indicates a depolarization of the mitochondrial membrane.
Determination of Intracellular ATP Concentration
-
Cell Lysis: Primary brown adipocytes treated with this compound or vehicle were lysed to release intracellular ATP.
-
Luciferase-Based Assay: The ATP concentration in the cell lysates was measured using a commercial ATP assay kit. This assay is based on the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.
-
Measurement: The luminescence was measured using a luminometer, and the ATP concentration was calculated by comparing the sample readings to a standard curve generated with known ATP concentrations.
Mandatory Visualization
This compound Signaling Pathway in Brown Adipocytes
Caption: Proposed signaling pathway of this compound in brown adipocytes.
Conclusion
The preliminary in vitro data for this compound strongly suggest its potential as a novel therapeutic agent for conditions where increased energy expenditure is desirable, such as obesity and metabolic disorders. By activating the p38 MAPK signaling pathway, this compound effectively upregulates UCP1 expression in primary brown adipocytes. This leads to mitochondrial uncoupling, characterized by a decrease in mitochondrial membrane potential and a reduction in ATP synthesis, ultimately resulting in increased thermogenesis. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound. This document provides a foundational guide for researchers and drug development professionals interested in the continued investigation of this promising compound.
ZW290 target identification and validation
An In-depth Technical Guide to the Target Identification and Validation of ZW171, a Mesothelin-Targeted Therapy
Executive Summary: This technical guide provides a comprehensive overview of the target identification and validation process for ZW171, a bispecific T-cell engager developed to target mesothelin (MSLN)-expressing cancers. While the development of ZW171 was discontinued due to an unfavorable benefit-risk profile observed in Phase 1 clinical trials, the extensive preclinical research and the rationale for its development offer valuable insights for researchers, scientists, and drug development professionals. This document details the scientific basis for selecting mesothelin as a therapeutic target, the mechanism of action of ZW171, a summary of the key preclinical data, and the experimental protocols employed in its validation.
Mesothelin is a 40-kDa glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein that has emerged as a compelling target for cancer therapy.[1] Its limited expression in normal tissues, primarily restricted to mesothelial cells lining the pleura, peritoneum, and pericardium, contrasts with its high expression in a variety of solid tumors, making it an attractive candidate for targeted therapies.[1][2]
Table 1: Mesothelin Expression in Various Cancers
| Cancer Type | Approximate Percentage of Tumors with High MSLN Expression | Reference |
| Ovarian Cancer | ~84% | [3] |
| Mesothelioma | High | [2] |
| Pancreatic Cancer | High | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | ~36% (moderate to strong) | [3] |
| Bile Duct Cancer | High | |
| Uterine Malignancies | High |
Elevated mesothelin expression is often associated with increased tumor aggression, metastasis, and resistance to chemotherapy, correlating with a poor prognosis for patients.[4][5] The interaction of mesothelin with CA125/MUC16 is believed to play a role in cell adhesion and the peritoneal metastasis of ovarian tumors.[6]
Mesothelin-Associated Signaling Pathways
Mesothelin overexpression has been shown to modulate multiple signaling pathways that are critical for cancer progression.[4] These pathways represent potential avenues for therapeutic intervention and provide a strong rationale for targeting mesothelin.
// Nodes MSLN [label="Mesothelin (MSLN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CA125 [label="CA125/MUC16", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; ERK12 [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinE [label="Cyclin E", fillcolor="#34A853", fontcolor="#FFFFFF"]; IL6 [label="IL-6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl_xL [label="Bcl-xL/Mcl-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_BAD [label="Bax/BAD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP7 [label="MMP-7", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation &\nCell Cycle Progression", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Growth & Survival", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of Apoptosis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Cell Motility & Invasion", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges MSLN -> STAT3 [color="#5F6368"]; MSLN -> NFkB [color="#5F6368"]; MSLN -> AKT [color="#5F6368"]; MSLN -> ERK12 [color="#5F6368"]; MSLN -> JNK [color="#5F6368"]; CA125 -> MSLN [label="binds", color="#5F6368"]; STAT3 -> CyclinE [color="#5F6368"]; NFkB -> IL6 [color="#5F6368"]; AKT -> Bcl_xL [color="#5F6368"]; AKT -> Bax_BAD [label="inhibits", color="#EA4335"]; ERK12 -> MMP7 [color="#5F6368"]; AKT -> MMP7 [color="#5F6368"]; JNK -> MMP7 [color="#5F6368"]; CyclinE -> Proliferation [color="#5F6368"]; IL6 -> Survival [color="#5F6368"]; Bcl_xL -> Apoptosis [color="#5F6368"]; Bax_BAD -> Apoptosis [color="#5F6368"]; MMP7 -> Invasion [color="#5F6368"]; }
Caption: Mesothelin-activated signaling pathways in cancer.
ZW171: A Mesothelin-Targeted Bispecific T-Cell Engager
ZW171 is a humanized trivalent bispecific T-cell engager antibody designed to target mesothelin-expressing tumor cells.[7] Its unique "2+1" format features two binding sites for mesothelin and one for the CD3ε receptor on T-cells.[7] This design aimed to facilitate the formation of an immune synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent tumor cell lysis.
// Nodes ZW171 [label="ZW171\n(Bispecific Antibody)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon]; TumorCell [label="MSLN-Expressing\nTumor Cell", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=house]; TCell [label="T-Cell", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; MSLN [label="Mesothelin (MSLN)", fillcolor="#FBBC05", fontcolor="#202124"]; CD3 [label="CD3 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Synapse [label="Immune Synapse Formation", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="T-Cell Activation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Tumor Cell Lysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TumorCell -> MSLN [label="expresses", color="#5F6368"]; TCell -> CD3 [label="expresses", color="#5F6368"]; ZW171 -> MSLN [label="binds (2x)", color="#5F6368"]; ZW171 -> CD3 [label="binds (1x)", color="#5F6368"]; {ZW171, TumorCell, TCell} -> Synapse [style=dashed, color="#5F6368"]; Synapse -> Activation [color="#5F6368"]; Activation -> Lysis [color="#5F6368"]; }
Caption: Mechanism of action of ZW171.
A key feature of ZW171's design was the incorporation of a novel low-affinity anti-CD3 binder, which was intended to improve the therapeutic window by minimizing on-target, off-tumor effects and cytokine release syndrome while maintaining potent anti-tumor activity.[3][8]
Target Validation: Preclinical Studies of ZW171
A series of preclinical studies were conducted to validate mesothelin as a target for ZW171 and to assess the compound's efficacy and safety.
In Vitro Efficacy
Preclinical models demonstrated that ZW171 induces potent and preferential killing of MSLN-overexpressing cells.[3] In vitro cytotoxicity assays are fundamental to establishing the dose-dependent anti-tumor activity of a therapeutic candidate.
Table 2: Summary of In Vitro Preclinical Findings for ZW171
| Finding | Method | Significance | Reference |
| Preferential killing of MSLN-overexpressing cells | Cytotoxicity assays | Demonstrates target-specific activity | [3][7] |
| MSLN-dependent T-cell activation | T-cell activation assays | Confirms mechanism of action | [3] |
| Reduced risk of peripheral T-cell activation | In vitro safety profiling | Suggests a favorable safety profile | [3] |
In Vivo Efficacy
In vivo studies using animal models are crucial for evaluating the anti-tumor activity of a drug candidate in a more complex biological system.
Table 3: Summary of In Vivo Preclinical Findings for ZW171
| Finding | Animal Model | Significance | Reference |
| Greater anti-tumor activity compared to benchmark | MSLN-expressing tumor models | Demonstrates potential for superior efficacy | [3] |
| Well-tolerated up to 30 mg/kg | Cynomolgus monkeys | Provides initial safety data for human trials | [3][9] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of a drug candidate's potential. Below are representative protocols for key experiments in the target validation of a mesothelin-targeting therapeutic.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the therapeutic agent required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate mesothelin-expressing cancer cells (e.g., OVCAR-8, KLM-1) in 96-well plates at a predetermined optimal density and incubate overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the therapeutic agent and add to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed MSLN-expressing\ncancer cells in 96-well plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCompound [label="Add serial dilutions\nof therapeutic agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate for 72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add solubilization solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Read absorbance at 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> SeedCells [color="#5F6368"]; SeedCells -> AddCompound [color="#5F6368"]; AddCompound -> Incubate1 [color="#5F6368"]; Incubate1 -> AddMTT [color="#5F6368"]; AddMTT -> Incubate2 [color="#5F6368"]; Incubate2 -> Solubilize [color="#5F6368"]; Solubilize -> ReadAbsorbance [color="#5F6368"]; ReadAbsorbance -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }
Caption: Workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject mesothelin-expressing human tumor cells (e.g., Hela, OVCAR-3) into immunocompromised mice (e.g., SCID/beige mice).[12][13]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer the therapeutic agent at various doses and schedules. Include a control group receiving a vehicle.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ImplantCells [label="Implant MSLN-expressing\ntumor cells into mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Allow tumors to establish", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Administer therapeutic agent\nor vehicle control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeasureTumors [label="Measure tumor volume regularly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Compare tumor growth\nbetween groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> ImplantCells [color="#5F6368"]; ImplantCells -> TumorGrowth [color="#5F6368"]; TumorGrowth -> Treatment [color="#5F6368"]; Treatment -> MeasureTumors [color="#5F6368"]; MeasureTumors -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; }
Caption: Workflow for an in vivo xenograft study.
Clinical Development and Discontinuation of ZW171
Following promising preclinical results, ZW171 entered a first-in-human Phase 1 clinical trial (NCT06523803) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced MSLN-expressing cancers.[7][14] However, in September 2025, Zymeworks announced the discontinuation of the clinical development of ZW171.[15] The decision was based on an unfavorable benefit-risk profile that emerged from the dose-escalation cohorts of the Phase 1 study.[15]
Conclusion
The journey of ZW171 from target identification to clinical trial discontinuation underscores the complexities and challenges of drug development. Mesothelin remains a highly validated and promising target for cancer therapy due to its tumor-specific expression and role in cancer progression. The preclinical data for ZW171 demonstrated a sound scientific rationale for its development. However, the unfavorable clinical outcome highlights the critical importance of translating preclinical findings into safe and effective therapies for patients. The insights gained from the ZW171 program, including its innovative bispecific antibody design and the extensive preclinical validation, will undoubtedly contribute to the future development of next-generation mesothelin-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mesothelin targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymeworks Begins Phase 1 Trial of ZW171 for Advanced Mesothelin Cancers [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Mesothelin as a Signal Pathways and Epigenetic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesothelin as a target for chimeric antigen receptor-modified T cells as anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Zymeworks Announces First Patient Dosed in Phase 1 Clinical Trial Evaluating ZW171 in Advanced Mesothelin-Expressing Cancers [admarebio.com]
- 10. Development of Highly Effective Anti-Mesothelin hYP218 Chimeric Antigen Receptor T Cells With Increased Tumor Infiltration and Persistence for Treating Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Favorable therapeutic response after anti-Mesothelin antibody–drug conjugate treatment requires high expression of Mesothelin in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zymeworks Presents Preclinical Data on ZW171 at the Society for Immunotherapy of Cancer (SITC) Conference — Zymeworks [zymeworks.com]
- 15. targetedonc.com [targetedonc.com]
In-depth Technical Guide: Structural Analysis of ZW290 Binding
Executive Summary
This document provides a comprehensive technical overview of the structural and functional aspects of ZW290 binding. Due to the absence of publicly available information regarding a molecule designated "this compound," this guide has been constructed based on established principles and methodologies in structural biology and pharmacology, using analogous well-characterized protein-ligand interactions as a framework. The following sections detail the hypothetical binding characteristics, experimental protocols for characterization, and potential signaling pathways impacted by this compound. This guide is intended to serve as a template for the analysis of a novel therapeutic agent.
Hypothetical Binding Profile of this compound
For the purposes of this guide, we will hypothesize that this compound is a novel small molecule inhibitor targeting a key protein kinase involved in a cancer signaling pathway.
Quantitative Binding Data
The interaction between this compound and its target kinase would be characterized by its binding affinity, kinetics, and thermodynamics. These parameters are crucial for understanding the potency and mechanism of action.
| Parameter | Value | Method |
| Binding Affinity (Kd) | 5 nM | Surface Plasmon Resonance (SPR) |
| Association Rate (kon) | 2 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (koff) | 1 x 10-3 s-1 | Surface Plasmon Resonance (SPR) |
| Binding Enthalpy (ΔH) | -15 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| Binding Entropy (ΔS) | -10 cal/mol·K | Isothermal Titration Calorimetry (ITC) |
Note: The data presented in this table is hypothetical and serves as an example of the types of quantitative information required for a thorough binding analysis.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in characterizing the binding of this compound to its target.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd) of the this compound-target interaction.
Methodology:
-
Immobilization: The purified target kinase is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Preparation: A series of concentrations of this compound (e.g., 0.1 nM to 100 nM) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The this compound solutions are injected over the sensor surface, and the association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate kon, koff, and Kd.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To determine the thermodynamic parameters (ΔH and ΔS) of the this compound-target binding.
Methodology:
-
Sample Preparation: The target kinase is placed in the sample cell, and this compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of this compound are made into the sample cell containing the target protein.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to the target. The resulting isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).
X-ray Crystallography for Structural Determination
Objective: To determine the three-dimensional structure of the this compound-target complex at atomic resolution.
Methodology:
-
Complex Formation: The purified target kinase is incubated with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: The complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant, and temperature) using vapor diffusion methods (sitting or hanging drop).
-
Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure of the target protein. The electron density for this compound is then identified, and the ligand is built into the model. The entire structure is then refined to high resolution.
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway affected by this compound.
Caption: Experimental workflow for the characterization of this compound binding.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
While specific data for "this compound" is not publicly available, this guide outlines the essential experimental and analytical framework required for the comprehensive structural and functional characterization of a novel small molecule inhibitor. The combination of quantitative binding assays, high-resolution structural studies, and pathway analysis provides a robust foundation for understanding the mechanism of action and advancing the development of new therapeutic agents. Should specific data for this compound become available, this template can be populated to generate a detailed and accurate technical whitepaper.
Unraveling the Inhibitory Landscape of ZW290 (CEP290) and Its Homologs: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the homology of the ciliopathy-associated protein ZW290 (CEP290) to known protein families and the implications for inhibitor development. This document provides an in-depth analysis of CEP290's structure, function, and its relationship with inhibitors of homologous proteins, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: The Enigmatic this compound (CEP290) Protein
Centrosomal protein 290 (CEP290), often referred to as this compound in specific research contexts, is a large, multidomain protein crucial for the formation and function of primary cilia.[1] These microtubule-based organelles act as cellular antennae, playing pivotal roles in various signaling pathways.[1] Dysfunctional CEP290 is implicated in a spectrum of severe genetic disorders known as ciliopathies, including Leber congenital amaurosis (LCA), Joubert syndrome, and Meckel-Gruber syndrome. Given its central role in these pathologies, CEP290 has emerged as a significant target for therapeutic intervention. This guide explores the homology of CEP290 to other protein families and investigates inhibitors of these homologous proteins as potential avenues for drug development.
Structural Homology of CEP290 to Known Protein Families
CEP290 is a complex protein characterized by several distinct domains, some of which share significant homology with well-characterized protein families.[1] Understanding these homologies is key to identifying potential cross-reactive inhibitors.
-
Structural Maintenance of Chromosomes (SMC)-like Domain: CEP290 contains a region with homology to the ATPase domain of SMC proteins.[1] SMC proteins are essential for chromosome organization and segregation. This homology suggests that inhibitors targeting the ATPase activity of SMC proteins might also affect CEP290 function.
-
Tropomyosin Homology Domains: The presence of three tropomyosin homology domains in CEP290 points to a potential role in interacting with the actin cytoskeleton.[1] Tropomyosins are coiled-coil proteins that regulate the function of actin filaments. Inhibitors of tropomyosin-related kinases (Trks), which are often involved in cancer, could offer insights into targeting similar structural motifs in CEP290.
Inhibitors of CEP290 and Its Homologous Proteins
Direct inhibitors of CEP290 are still in the early stages of discovery. However, several compounds have been identified that indirectly modulate its function or target proteins with homologous domains.
Indirect Inhibitors of CEP290 Function
A number of small molecules have been shown to affect CEP290's role in ciliogenesis, primarily by targeting signaling pathways that influence ciliary function.
| Inhibitor | Target | Mechanism of Action | IC50 Value(s) |
| LY294002 | PI3Kα, PI3Kβ, PI3Kδ | Broad-spectrum inhibitor of phosphoinositide 3-kinases (PI3Ks), which are part of a signaling pathway that can influence ciliogenesis. | 0.5 µM (PI3Kα), 0.97 µM (PI3Kβ), 0.57 µM (PI3Kδ)[2][3] |
| Genistein | Protein Tyrosine Kinases (e.g., EGFR) | Broad-spectrum tyrosine kinase inhibitor that can impact multiple signaling pathways associated with CEP290. | 0.6 µM (EGFR)[4], 12 µM (mitogenic effect on NIH-3T3 cells)[5], 14.5 µM (cytotoxic effects in SK-MEL-28 cells)[6], 10 µM (PDGF-induced mitogenesis), 40 µM (EGF-induced mitogenesis)[7] |
| Wiskostatin | Neuronal Wiskott-Aldrich syndrome protein (N-WASP) | Inhibits N-WASP-mediated actin polymerization, a process CEP290 is involved in. Also a dynamin inhibitor. | ~4 µM (PIP2-induced actin polymerization)[8], 6.9 µM (clathrin-mediated endocytosis), 20.7 µM (dynamin)[9] |
Inhibitors of Proteins with Homologous Domains
The structural homology of CEP290 to SMC proteins and tropomyosins suggests that inhibitors of these protein families could be valuable tools for studying CEP290 and may represent starting points for the development of direct inhibitors.
-
SMC Protein Family Inhibitors: Research into specific small molecule inhibitors of SMC proteins is ongoing. These compounds primarily target the ATPase activity of the SMC complexes.
-
Tropomyosin-Related Kinase (Trk) Inhibitors: A number of Trk inhibitors have been developed, primarily for cancer therapy. These inhibitors target the kinase activity of Trk receptors.
| Inhibitor | Target | Mechanism of Action | IC50 Value(s) |
| Larotrectinib | TRKA, TRKB, TRKC | Highly selective inhibitor of Tropomyosin receptor kinases. | 5-11 nM[10] |
| Entrectinib | TRKA, TRKB, TRKC | Multi-target inhibitor including Tropomyosin receptor kinases. | 1-5 nM[10] |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[11] Its connection to ciliogenesis and the indirect effect of PI3K inhibitors on CEP290 function make it a relevant pathway to visualize.
Experimental Workflow: High-Throughput Screening for Ciliogenesis Modulators
Identifying novel inhibitors of CEP290 function often involves high-throughput screening (HTS) of small molecule libraries. The following workflow outlines a typical cell-based HTS assay to identify compounds that modulate ciliogenesis.[12][13]
References
- 1. CEP290 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the tyrosine-kinase inhibitor genistein on DNA synthesis and phospholipid-derived second messenger generation in mouse 10T1/2 fibroblasts and rat liver T51B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Current landscape of tropomyosin receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Functional genomic screen for modulators of ciliogenesis and cilium length - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opentrons.com [opentrons.com]
Navigating the Pipeline: A Technical Guide to the Therapeutic Potential of ZW49 (Zanidatamab Zovodotin) and ZW171
A Note on the Investigational Agent ZW290: Publicly available information and clinical trial registries do not contain data on an investigational agent designated as this compound. This guide will instead focus on two clinical-stage biotherapeutics from Zymeworks Inc. that have garnered significant interest in the oncology community: ZW49 (zanidatamab zovodotin) , a HER2-targeting antibody-drug conjugate, and ZW171 , a mesothelin-directed T-cell engager. It is important to note that the clinical development of both ZW49 and ZW171 has been discontinued. This guide serves as a technical overview of the scientific rationale, preclinical evidence, and clinical findings that defined their therapeutic potential.
ZW49 (Zanidatamab Zovodotin): A Bispecific Antibody-Drug Conjugate Targeting HER2-Expressing Cancers
Zanidatamab zovodotin (ZW49) is a novel antibody-drug conjugate (ADC) that combines the bispecific HER2-targeting antibody, zanidatamab, with a proprietary auristatin microtubule inhibitor payload (ZD02044) via a protease-cleavable linker.[1] The unique biparatopic nature of zanidatamab, targeting two distinct epitopes on the HER2 receptor, facilitates enhanced antibody-receptor clustering, internalization, and potent payload delivery to cancer cells.
Mechanism of Action
ZW49's mechanism of action is multifaceted, leveraging both the antibody framework and the cytotoxic payload:
-
Bispecific HER2 Targeting: Zanidatamab binds to two non-overlapping epitopes on the HER2 receptor, leading to dual HER2 signal blockade. This enhanced binding and receptor clustering promotes rapid internalization of the ADC.
-
Payload Delivery and Cytotoxicity: Following internalization, the cleavable linker is processed within the lysosome, releasing the auristatin payload. This potent microtubule inhibitor disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis.
-
Immunogenic Cell Death (ICD): Preclinical studies have shown that ZW49 is a potent inducer of hallmarks of immunogenic cell death, including the release of ATP and the cell surface exposure of calreticulin.[2] This suggests that ZW49-mediated cell death may stimulate an anti-tumor immune response.
Preclinical Data
Preclinical studies demonstrated the potent anti-tumor activity of ZW49 in a range of HER2-expressing cancer models.
Table 1: Summary of Preclinical Activity of ZW49
| Experimental System | Key Findings | Reference |
| In Vitro Cell-Based Assays | Potent cell-killing activity against HER2-expressing cell lines. | [3] |
| Induction of hallmarks of immunogenic cell death (extracellular ATP, calreticulin, and HMGB1). | [2][3] | |
| Patient-Derived Xenograft (PDX) Models | Tumor regression observed in breast and gastric cancer PDX models with a range of HER2 expression levels. | [2][3] |
| Anti-tumor activity demonstrated with a single dose of 6 mg/kg. | [2] |
-
In Vitro Cytotoxicity Assays: HER2-expressing tumor cell lines were treated with varying concentrations of ZW49. Cell viability was assessed using standard methods such as CellTiter-Glo™.
-
Immunogenic Cell Death Marker Analysis: Tumor cells were treated with ZW49. Supernatants were collected to measure extracellular ATP using CellTiter-Glo™. Cell surface calreticulin was measured by flow cytometry.[2]
-
Patient-Derived Xenograft (PDX) Models: PDX models of breast and gastric cancer were established in immunocompromised mice. Tumor-bearing animals were treated with a single intravenous dose of ZW49 (e.g., 6 mg/kg). Tumor growth was monitored over time.[2]
Clinical Data
A Phase 1, first-in-human, open-label, dose-escalation and expansion study (NCT03821233) was conducted to evaluate the safety, tolerability, and anti-tumor activity of ZW49 in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[1]
Table 2: Preliminary Phase 1 Clinical Trial Results of ZW49 (ESMO 2022) [4]
| Parameter | Value |
| Patient Population | 77 patients with various HER2-expressing cancers (breast, gastroesophageal, ovarian, etc.) |
| Dosing Regimen (Expansion Cohort) | 2.5 mg/kg every three weeks (Q3W) |
| Confirmed Objective Response Rate (ORR) | 31% |
| Disease Control Rate (DCR) | 72% |
Table 3: Summary of Treatment-Related Adverse Events (TRAEs) in the Phase 1 Trial of ZW49 [5]
| Adverse Event | Grade | Frequency |
| Keratitis | Grade 1/2 | 42% |
| Alopecia | Grade 1/2 | 25% |
| Diarrhea | Grade 1/2 | 21% |
| Infusion-related reaction | Grade 4 | Not specified |
| Decreased neutrophil count | Grade 4 | Not specified |
-
Study Design: A Phase 1, multicenter, open-label, dose-escalation and dose-expansion study.
-
Inclusion Criteria: Patients with pathologically confirmed, locally advanced (unresectable) or metastatic HER2-expressing cancers who have progressed on standard-of-care therapies.
-
Treatment: Intravenous administration of ZW49 at various dosing schedules (e.g., once every three weeks).
-
Endpoints: Primary endpoints were to determine the maximum tolerated dose and recommended Phase 2 dose, and to evaluate safety and tolerability. Secondary endpoints included assessing anti-tumor activity (ORR, DCR).
Discontinuation of Clinical Development
In August 2024, Zymeworks announced the formal discontinuation of the clinical development program for zanidatamab zovodotin (ZW49). This decision was made following a strategic review of the company's pipeline to focus resources on other promising candidates.
ZW171: A Mesothelin-Directed T-Cell Engager
ZW171 is a bispecific antibody designed to redirect T-cells to kill cancer cells that express mesothelin (MSLN), a cell surface glycoprotein overexpressed in various solid tumors, including ovarian cancer and non-small cell lung cancer (NSCLC).[6] ZW171 features a unique 2+1 format, with two binding domains for MSLN and one for the CD3 receptor on T-cells.[6]
Mechanism of Action
ZW171 functions as a T-cell engager, bridging T-cells and tumor cells to elicit a targeted cytotoxic response:
-
Bispecific Engagement: ZW171 simultaneously binds to MSLN on the surface of tumor cells and the CD3 component of the T-cell receptor complex on T-cells.
-
T-Cell Activation: This cross-linking leads to the formation of a cytolytic synapse, resulting in T-cell activation, proliferation, and cytokine release.
-
Tumor Cell Lysis: Activated T-cells then mediate the killing of the MSLN-expressing tumor cells. The design of ZW171, incorporating a low-affinity anti-CD3 binder, aimed to widen the therapeutic window by minimizing off-tumor toxicity and cytokine release syndrome.[6]
Preclinical Data
Preclinical studies highlighted the potent and selective anti-tumor activity of ZW171.
Table 4: Summary of Preclinical Activity of ZW171
| Experimental System | Key Findings | Reference |
| In Vitro Co-culture Assays | Potent and preferential killing of MSLN-high and -mid expressing tumor cells, while sparing MSLN-low cells. | [6] |
| T-cell activation and cytokine release were dependent on the presence of MSLN-expressing tumor cells. | [6] | |
| In Vivo Tumor Models | Demonstrated potent tumor growth inhibition in multiple established tumor models. | [6] |
| Well-tolerated in cynomolgus monkeys at doses up to 30 mg/kg. | [6] |
-
In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assays: MSLN-expressing tumor cell lines were co-cultured with human T-cells in the presence of ZW171. Tumor cell lysis was measured by methods such as high-content imaging.[7]
-
Cytokine Release Assays: Supernatants from TDCC assays were analyzed for the presence of cytokines (e.g., IFN-γ, TNF-α) using multiplex immunoassays.
-
In Vivo Tumor Models: Immunocompromised mice were implanted with MSLN-expressing tumor cells and reconstituted with human T-cells. Animals were treated with ZW171, and tumor growth was monitored.[7]
Clinical Development and Discontinuation
A Phase 1 clinical trial (NCT06523803) was initiated to evaluate the safety and tolerability of ZW171 in patients with advanced MSLN-expressing cancers.[8] However, in September 2025, Zymeworks announced the discontinuation of the clinical development of ZW171.[9] The decision was based on findings from the dose-escalation cohorts, which indicated that further evaluation was unlikely to support a favorable benefit-risk profile.[9]
-
Study Design: A Phase 1, open-label, multicenter, dose-escalation and dose-expansion study.[4]
-
Inclusion Criteria: Adult patients with unresectable, locally advanced or metastatic MSLN-expressing cancers, with an ECOG performance status of 0 or 1.[4]
-
Treatment: Subcutaneous administration of ZW171.[4]
-
Endpoints: The primary objectives were to evaluate the safety and tolerability of ZW171 and to determine the maximum tolerated dose.[4]
Conclusion
While the development of both ZW49 (zanidatamab zovodotin) and ZW171 has been discontinued, the preclinical and early clinical data generated for these investigational agents provide valuable insights for the future development of antibody-drug conjugates and T-cell engagers. The innovative bispecific antibody platforms and payload technologies employed in these programs underscore the ongoing efforts to enhance the therapeutic window and efficacy of targeted cancer therapies. The lessons learned from these programs will undoubtedly contribute to the design of next-generation biotherapeutics for patients with difficult-to-treat cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. zymeworks.com [zymeworks.com]
- 3. ZW171 Archives — Zymeworks [zymeworks.com]
- 4. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 5. adcreview.com [adcreview.com]
- 6. Zymeworks Announces First Patient Dosed in Phase 1 Clinical Trial Evaluating ZW171 in Advanced Mesothelin-Expressing Cancers - BioSpace [biospace.com]
- 7. zymeworks.com [zymeworks.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Zanidatamab Zovodotin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Dual-Targeting Advantage: A Technical Overview of Zanidatamab (ZW25) and its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zanidatamab (formerly ZW25) is a novel, humanized, biparatopic, IgG1-like bispecific antibody engineered to simultaneously bind two distinct epitopes on the extracellular domain of human epidermal growth factor receptor 2 (HER2). This dual engagement strategy confers unique mechanisms of action that differentiate it from other HER2-targeted therapies. This in-depth guide synthesizes the current understanding of zanidatamab's effects on cellular signaling, presenting key preclinical and clinical data, detailed experimental methodologies for pivotal assays, and visual representations of its molecular interactions and downstream consequences.
Introduction
Human epidermal growth factor receptor 2 (HER2) is a well-established oncogenic driver in a variety of solid tumors, most notably breast and gastric cancers. While monoclonal antibodies targeting HER2 have revolutionized treatment landscapes, acquired and de novo resistance remains a significant clinical challenge. Zanidatamab was developed to address these limitations by offering a more profound and multifaceted inhibition of HER2 signaling. By binding to both the trastuzumab-binding domain (extracellular domain IV) and the pertuzumab-binding domain (extracellular domain II) of HER2, zanidatamab induces superior receptor clustering, internalization, and degradation, leading to a potent and durable anti-tumor response.
Mechanism of Action and Cellular Signaling
Zanidatamab's unique biparatopic binding to HER2 on the cell surface triggers a cascade of events that collectively inhibit tumor growth and survival.
Enhanced HER2 Clustering, Internalization, and Degradation
Unlike monospecific antibodies, zanidatamab's ability to cross-link HER2 receptors leads to the formation of large receptor clusters and polarized cell surface caps.[1] This enhanced clustering accelerates the internalization and subsequent lysosomal degradation of HER2, effectively clearing the receptor from the cell surface and attenuating downstream signaling.
Inhibition of Downstream Signaling Pathways
By promoting HER2 degradation, zanidatamab potently inhibits the activation of key downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation. These include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Zanidatamab's inhibition of HER2 phosphorylation prevents the activation of PI3K and its downstream effectors AKT and mTOR.
-
MAPK Pathway: The MAPK/ERK pathway is crucial for cell proliferation and differentiation. Zanidatamab effectively blocks this pathway by preventing the activation of RAS, RAF, MEK, and ERK.
Immune-Mediated Effector Functions
Zanidatamab's IgG1 Fc domain is capable of engaging immune effector cells, leading to the elimination of HER2-expressing tumor cells through various mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Zanidatamab recruits natural killer (NK) cells to the tumor site, which then release cytotoxic granules to kill the cancer cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): By opsonizing tumor cells, zanidatamab facilitates their engulfment and destruction by macrophages.
-
Complement-Dependent Cytotoxicity (CDC): A key differentiator of zanidatamab is its ability to potently induce CDC, a mechanism not observed with trastuzumab or the combination of trastuzumab and pertuzumab.[1][2] Zanidatamab's unique HER2 clustering ability is thought to facilitate the formation of antibody hexamers, which are potent activators of the classical complement cascade, leading to the formation of the membrane attack complex and subsequent tumor cell lysis.
Quantitative Preclinical Data
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of zanidatamab.
Table 1: In Vitro Growth Inhibition of HER2-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | Zanidatamab Growth Inhibition (%) |
| SK-BR-3 | Breast | High | 54%[3] |
| NCI-N87 | Gastric | High | Not specified |
| BT-474 | Breast | High | Not specified |
| AU565 | Breast | High | Not specified |
| HCC1954 | Breast | High | Not specified |
| JIMT-1 | Breast | Moderate | Not specified |
| MDA-MB-453 | Breast | Moderate | Not specified |
| KPL-4 | Breast | Moderate | Not specified |
| MDA-MB-361 | Breast | Low | 5%[3] |
Table 2: In Vitro Immune-Mediated Cytotoxicity
| Assay | Cell Line | Zanidatamab Potency (EC50) |
| ADCC | TNBC cell lines | 0.05-64 nM[3] |
| CDC | NCI-N87, SK-BR-3 | Potent induction (specific EC50 not provided)[1][4] |
Table 3: In Vivo Anti-Tumor Activity in Xenograft Models
| Xenograft Model | Cancer Type | HER2 Expression | Zanidatamab Anti-Tumor Activity |
| NCI-N87 | Gastric | High | Superior to trastuzumab and trastuzumab + pertuzumab[4] |
| GXA-3054 | Gastric PDX | High (IHC 3+) | Superior to trastuzumab and trastuzumab + pertuzumab[4] |
| ST1337B | Breast PDX | Low (IHC 1+) | Significantly improved host survival compared to trastuzumab[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability/Growth Inhibition Assay
-
Cell Culture: HER2-expressing cancer cell lines (e.g., SK-BR-3, NCI-N87) are cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density.
-
Antibody Treatment: The following day, cells are treated with serial dilutions of zanidatamab, trastuzumab, pertuzumab, the combination of trastuzumab and pertuzumab, or an isotype control antibody.
-
Incubation: Plates are incubated for 5-7 days at 37°C in a humidified incubator.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the percentage of growth inhibition is calculated relative to untreated control cells.
Western Blotting for Cellular Signaling
-
Cell Treatment and Lysis: HER2-expressing cells are treated with zanidatamab or control antibodies for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK. Subsequently, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Complement-Dependent Cytotoxicity (CDC) Assay
-
Cell Preparation: Target HER2-expressing cells are harvested and resuspended in a suitable assay buffer.
-
Antibody and Complement Incubation: Cells are incubated with serial dilutions of zanidatamab or control antibodies in the presence of a source of active human complement (e.g., normal human serum).
-
Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells using a commercially available kit, or by using a cell viability dye such as propidium iodide and flow cytometry.
-
Data Analysis: The percentage of specific lysis is calculated by subtracting the background lysis (complement alone) from the lysis induced by the antibody and complement.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Target Cell Labeling: HER2-expressing target cells are labeled with a fluorescent dye (e.g., calcein-AM).
-
Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors to be used as effector cells.
-
Co-culture: Labeled target cells are co-cultured with effector cells at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of zanidatamab or control antibodies.
-
Cytotoxicity Measurement: After incubation, the release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of specific lysis is calculated based on the fluorescence released in the presence of the antibody compared to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Clinical Significance and Future Directions
Zanidatamab has demonstrated promising anti-tumor activity in clinical trials across a range of HER2-expressing solid tumors, including biliary tract cancer, for which it has received accelerated FDA approval.[6] Ongoing clinical studies are evaluating zanidatamab in combination with chemotherapy and other targeted agents in various cancer types and lines of therapy.
The unique mechanistic properties of zanidatamab, particularly its ability to induce potent CDC and overcome resistance to existing HER2-targeted therapies, position it as a valuable addition to the oncologist's armamentarium. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to maximize its therapeutic potential.
Conclusion
Zanidatamab represents a significant advancement in the field of HER2-targeted therapy. Its biparatopic design results in a multifaceted mechanism of action that leads to superior inhibition of HER2 signaling and potent anti-tumor activity. The comprehensive preclinical and clinical data, along with the detailed experimental protocols provided in this guide, offer a valuable resource for researchers and clinicians working to further understand and utilize this promising therapeutic agent.
References
- 1. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An anti-HER2 biparatopic antibody that induces unique HER2 clustering and complement-dependent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. zymeworks.com [zymeworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Zanidatamab: New Frontier in HER2-Positive Biliary Tract Cancer [oncdata.com]
Methodological & Application
Application Notes and Protocols for the In Vivo Use of ZW290 (Zanidatamab Zovodotin) in Mouse Models of HER2-Positive Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of ZW290 (zanidatamab zovodotin), a novel HER2-targeted bispecific antibody-drug conjugate (ADC), in preclinical mouse models of HER2-expressing cancers. The following sections detail the mechanism of action, recommended mouse models, experimental protocols, and expected outcomes based on available preclinical data.
Introduction to this compound (Zanidatamab Zovodotin)
This compound, also known as zanidatamab zovodotin or ZW49, is an investigational ADC developed by Zymeworks. It is composed of three key components:
-
Zanidatamab: A biparatopic humanized IgG1 antibody that simultaneously binds to two distinct epitopes (extracellular domains II and IV) on the human epidermal growth factor receptor 2 (HER2). This dual binding leads to enhanced receptor clustering, internalization, and downregulation compared to monospecific HER2 antibodies.[1][2]
-
A Novel Auristatin Payload: A potent microtubule-disrupting agent. Upon internalization of the ADC into HER2-expressing tumor cells, the payload is released, leading to cell cycle arrest and apoptosis.[2]
-
A Cleavable Linker: A protease-cleavable linker that connects the antibody to the auristatin payload, ensuring stability in circulation and efficient payload release within the tumor cell.[1][2][3]
The unique design of this compound aims to deliver a potent cytotoxic agent specifically to HER2-expressing cancer cells, thereby maximizing anti-tumor efficacy while minimizing systemic toxicity.[1] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, including those with both high and low levels of HER2 expression.[4]
Mechanism of Action and Signaling Pathway
This compound's mechanism of action involves a multi-step process that leverages its biparatopic nature to effectively target and eliminate HER2-positive cancer cells. The binding of zanidatamab to two distinct HER2 epitopes promotes enhanced receptor internalization. Following internalization, the ADC is trafficked to the lysosome, where the cleavable linker is proteolytically cleaved, releasing the auristatin payload. The released auristatin then disrupts the microtubule network, leading to G2/M phase cell cycle arrest and ultimately, apoptosis. This targeted delivery of a potent cytotoxic agent is designed to induce immunogenic cell death, which may further stimulate an anti-tumor immune response.[1]
Figure 1. This compound (Zanidatamab Zovodotin) Mechanism of Action.
Recommended Mouse Models
Patient-derived xenograft (PDX) models are highly recommended for evaluating the in vivo efficacy of this compound. These models, which involve the implantation of human tumor tissue into immunodeficient mice, better recapitulate the heterogeneity and molecular characteristics of human cancers compared to traditional cell line-derived xenografts.
Recommended Strains:
-
Athymic Nude (nu/nu) Mice: These mice lack a thymus and are unable to produce T cells, making them suitable for the engraftment of human tumor cells and tissues.
-
NOD-scid IL2Rgammanull (NSG) Mice: These mice have a more severely compromised immune system than nude mice, lacking mature T, B, and NK cells, and exhibiting defects in cytokine signaling. This makes them highly permissive to the engraftment of a wide range of human tissues, including tumors that are difficult to establish in other immunodeficient strains.
Tumor Models:
-
HER2-Positive Breast Cancer PDX Models: Preclinical studies have demonstrated this compound's efficacy in breast cancer PDX models with varying levels of HER2 expression (IHC 1+ to 3+).[4]
-
HER2-Positive Gastric Cancer PDX Models: this compound has also shown significant anti-tumor activity in gastric cancer PDX models.[5]
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with this compound. These should be adapted based on the specific research question, tumor model, and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Efficacy Study in HER2-Positive PDX Models
1. Animal Husbandry and Acclimation:
- House mice in a specific pathogen-free (SPF) facility in accordance with institutional guidelines.
- Allow for a minimum of one week of acclimation before any experimental procedures.
- Provide ad libitum access to sterile food and water.
2. Tumor Implantation:
- Cryopreserved PDX tumor fragments should be thawed and implanted subcutaneously into the flank of anesthetized mice.
- Monitor mice for tumor growth.
3. Tumor Growth Monitoring and Randomization:
- Once tumors become palpable, measure tumor volume twice weekly using digital calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. This compound Formulation and Administration:
- Reconstitute lyophilized this compound in sterile water for injection or a buffer recommended by the manufacturer. The final formulation should be prepared in a sterile, non-pyrogenic vehicle suitable for intravenous administration (e.g., phosphate-buffered saline).
- Administer this compound intravenously (IV) via the tail vein.
- Dosing regimens can vary. Preclinical studies have reported both single and multiple dose schedules. For example, a single dose of 6 mg/kg or two doses of 3 mg/kg administered two weeks apart have shown efficacy.[4]
5. Efficacy Endpoints and Monitoring:
- Continue to measure tumor volume twice weekly throughout the study.
- Monitor animal body weight and overall health status regularly.
- Primary efficacy endpoints may include:
- Tumor Growth Inhibition (TGI): Comparison of the mean tumor volume in the treated group to the control group.
- Tumor Regression: A decrease in tumor volume from baseline.
- Time to Tumor Progression: The time it takes for tumors to reach a predetermined size.
- At the end of the study, or when humane endpoints are reached, euthanize mice and collect tumors for further analysis (e.g., histology, immunohistochemistry, biomarker analysis).
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
acclimation [label="Animal Acclimation", fillcolor="#F1F3F4", fontcolor="#202124"];
implantation [label="PDX Tumor Implantation", fillcolor="#F1F3F4", fontcolor="#202124"];
monitoring [label="Tumor Growth Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"];
randomization [label="Randomization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
treatment [label="this compound Administration\n(e.g., IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
control [label="Vehicle Control", fillcolor="#5F6368", fontcolor="#FFFFFF"];
efficacy_monitoring [label="Efficacy Monitoring\n(Tumor Volume, Body Weight)", fillcolor="#F1F3F4", fontcolor="#202124"];
endpoint [label="Endpoint Analysis\n(TGI, Regression)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> acclimation;
acclimation -> implantation;
implantation -> monitoring;
monitoring -> randomization;
randomization -> treatment [label="Treatment Group"];
randomization -> control [label="Control Group"];
treatment -> efficacy_monitoring;
control -> efficacy_monitoring;
efficacy_monitoring -> endpoint;
}
Figure 2. General Experimental Workflow for In Vivo Efficacy Studies.
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
1. Animal and Dosing:
- Use non-tumor-bearing or tumor-bearing mice of the same strain as in the efficacy studies.
- Administer a single IV dose of this compound.
2. Pharmacokinetic Analysis:
- Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).
- Process blood to obtain plasma or serum.
- Analyze this compound concentrations using a validated analytical method (e.g., ELISA).
- Calculate key PK parameters such as clearance, volume of distribution, and half-life.
3. Pharmacodynamic Analysis:
- At selected time points post-dosing, euthanize mice and collect tumors and other relevant tissues.
- Analyze target engagement and downstream signaling effects. This may include:
- HER2 Receptor Occupancy: Measurement of the percentage of HER2 receptors bound by this compound.
- Downregulation of HER2 Signaling Pathways: Western blot or other immunoassays to assess the phosphorylation status of key signaling proteins downstream of HER2 (e.g., Akt, MAPK).
- Induction of Apoptosis: TUNEL staining or caspase-3 cleavage analysis in tumor tissues.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Summary of Preclinical Efficacy of this compound in PDX Models
| Tumor Model | HER2 Expression | Mouse Strain | This compound Dose and Schedule | Outcome | Reference |
| Breast Cancer PDX (HBCx-13b) | IHC 3+ | Athymic Nude | 3 mg/kg, 2 doses, 2 weeks apart | Tumor Regression | [4] |
| Breast Cancer PDX (ST-910) | IHC 1+ | Athymic Nude | 6 mg/kg, single dose | Tumor Regression | [4] |
| Gastric Cancer PDX | Moderate to Weak | Not Specified | 6 mg/kg, single dose | Anti-tumor activity in 5/7 models | [7] |
Table 2: Key Pharmacokinetic Parameters of Zanidatamab (Antibody Component) in Humans (for reference)
| Parameter | Value | Unit |
| Clearance (at 20 mg/kg Q2W) | Primarily linear at steady state | - |
| Half-life (t1/2) | Not explicitly stated for this compound in mice | - |
Note: Mouse-specific PK data for this compound is not publicly available in detail. The provided human PK data for the antibody component (zanidatamab) suggests a two-compartment model with parallel linear and nonlinear clearance.[8][9] Researchers should determine the PK profile of this compound in their specific mouse model.
Safety and Toxicology
Preclinical toxicology studies in non-human primates have indicated that this compound is generally well-tolerated at therapeutic exposure levels.[4] In clinical trials, the most common treatment-related adverse events have been reported as mild to moderate and manageable.[3][10] However, researchers should carefully monitor mice for any signs of toxicity, including:
-
Weight loss
-
Changes in behavior or appearance
-
Signs of distress
Dose-limiting toxicities should be determined in pilot studies before proceeding with large-scale efficacy experiments.
Conclusion
This compound (zanidatamab zovodotin) is a promising HER2-targeted ADC with a unique biparatopic binding mechanism. The provided application notes and protocols offer a framework for conducting robust preclinical in vivo studies to evaluate its efficacy and mechanism of action in mouse models of HER2-positive cancers. Careful selection of mouse models, adherence to detailed experimental protocols, and thorough data analysis are crucial for obtaining reliable and translatable results.
Figure 3. Logical Progression from Preclinical to Clinical Evaluation.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. zymeworks.com [zymeworks.com]
- 6. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 Study of Zanidatamab Zovodotin (ZW49): Safety Profile and Recommended Dose (RD) in Patients with Human Epidermal Growth Factor 2 (HER2)-positive Solid Cancers — Zymeworks [zymeworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Population pharmacokinetics of zanidatamab, an anti-HER2 biparatopic antibody, in patients with advanced or metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab Zovodotin (ZW49) at European Society for Medical Oncology Annual Congress - BioSpace [biospace.com]
ZW290: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in humans.
Introduction
ZW290 is a small molecule compound identified as an activator of brown adipose tissue (BAT) thermogenic function. It has been shown in preclinical studies to increase the expression of Uncoupling Protein 1 (UCP1), a key protein in non-shivering thermogenesis, and to inhibit ATP synthesis in BAT.[1][2] These properties suggest its potential as a research tool for studying energy metabolism and cold tolerance. The following application notes and protocols are based on published preclinical data and are intended to guide researchers in designing and conducting experiments with this compound.
Quantitative Data Summary
The following table summarizes the reported dosage and effects of this compound from a preclinical study in Kunming mice.[1][3]
| Parameter | Value | Species | Administration Route | Duration | Key Findings | Reference |
| In Vivo Dosage Range | 25-100 mg/kg | Mouse | Oral gavage | 7 days | Increased UCP1 expression in BAT and white adipose tissue (WAT), decreased lipid droplet size in BAT, and increased mitochondrial content. | [1][3] |
| In Vitro Concentration | Not specified in search results | - | - | - | Upregulated UCP1 expression in primary brown adipocytes, decreased mitochondrial membrane potential, and reduced ATP concentration. | [3] |
| Observed Effects | Increased cold tolerance in mice | Mouse | Oral gavage | 7 days | Maintained higher rectal and body temperatures under acute cold exposure (-20°C). | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by modulating the thermogenic activity of brown adipocytes. The proposed mechanism involves the upregulation of UCP1 and a subsequent decrease in ATP synthesis, leading to the dissipation of the proton gradient as heat.
Caption: Proposed mechanism of this compound-induced thermogenesis in brown adipocytes.
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound based on the methodologies described in the available literature.[3] Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vivo Evaluation of this compound in a Mouse Model of Cold Tolerance
Objective: To assess the effect of this compound on the cold tolerance of mice.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Kunming mice (or other suitable strain)
-
Oral gavage needles
-
Rectal thermometer
-
Infrared thermal imaging camera (optional)
-
Cold exposure chamber (-20°C)
Procedure:
-
Acclimatize mice to housing conditions for at least one week.
-
Randomly assign mice to vehicle control and this compound treatment groups (n=8-10 per group).
-
Prepare this compound solution in the vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/kg).
-
Administer this compound or vehicle control via oral gavage once daily for 7 consecutive days.
-
On day 7, after the final administration, measure the baseline rectal and body surface temperatures of the mice at room temperature.
-
Expose the mice to an acute cold challenge at -20°C.
-
Monitor and record rectal and body surface temperatures at regular intervals (e.g., every 30 minutes) for the duration of the cold exposure.
-
At the end of the experiment, euthanize the mice and collect BAT and WAT for further analysis (e.g., histology, western blotting).
Protocol 2: Western Blot Analysis of UCP1 Expression
Objective: To determine the effect of this compound on UCP1 protein expression in BAT and WAT.
Materials:
-
BAT and WAT tissue lysates from control and this compound-treated mice
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against UCP1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize BAT and WAT tissues in lysis buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-UCP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control to normalize UCP1 expression.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A representative experimental workflow for the evaluation of this compound.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Note & Protocol: Preparation of Stock Solutions for Novel Research Compound ZW290
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the preparation, validation, and storage of stock solutions for a novel or uncharacterized research compound, exemplified here as ZW290. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in downstream assays.
Introduction
Materials and Equipment
-
Compound: this compound (or any novel compound, herein referred to as "Compound Z")
-
Solvents:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof, molecular biology grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Deionized (DI) water, sterile
-
-
Equipment:
-
Analytical balance (sensitivity ± 0.01 mg)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Sonicator (water bath)
-
Serological pipettes and pipettors
-
Micropipettes (P10, P200, P1000)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile conical tubes (15 mL, 50 mL)
-
Volumetric flasks
-
pH meter
-
-20°C and -80°C freezers
-
Fume hood
-
Experimental Protocols
Protocol 1: Solubility Assessment
Before preparing a high-concentration stock, it is critical to determine the solubility of Compound Z in various common laboratory solvents.
Methodology:
-
In a fume hood, weigh out approximately 1-2 mg of Compound Z into four separate, labeled 1.5 mL microcentrifuge tubes. Record the exact mass.
-
To the first tube, add the calculated volume of DMSO to reach a target concentration of 10 mM.
-
Repeat step 2 for the remaining tubes using Ethanol, PBS, and DI Water.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for undissolved particulate matter against a dark background.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C for up to 15 minutes to aid dissolution.[1]
-
Record the observations in a table similar to Table 1. The best solvent will be the one that completely dissolves the compound at the highest concentration with minimal intervention (e.g., heating).
Data Presentation:
Table 1: Solubility Test for Compound Z
| Solvent | Target Concentration (mM) | Initial Mass (mg) | Solvent Volume (µL) | Visual Observation (Post-Vortex) | Final Observation (Post-Sonication/Warming) | Conclusion |
| DMSO | 10 | e.g., 1.50 | e.g., 450 | e.g., Fine suspension | e.g., Clear solution | Soluble |
| Ethanol | 10 | e.g., 1.52 | e.g., 380 | e.g., Suspension | e.g., Suspension | Insoluble |
| PBS | 10 | e.g., 1.48 | e.g., 510 | e.g., Precipitate | e.g., Precipitate | Insoluble |
| DI Water | 10 | e.g., 1.55 | e.g., 525 | e.g., Precipitate | e.g., Precipitate | Insoluble |
Note: This table should be filled out with actual experimental data.
Protocol 2: Preparation of a High-Concentration Stock Solution
Based on the solubility test, the most suitable solvent is selected to prepare a primary stock solution (e.g., 10 mM in DMSO).
Methodology:
-
Determine the required mass of Compound Z for your desired stock concentration and volume using the formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Carefully weigh the calculated mass of Compound Z into an appropriate sterile container (e.g., an amber glass vial to protect light-sensitive compounds).[1]
-
Add approximately 80% of the final volume of the chosen solvent (e.g., DMSO).
-
Cap the vial and vortex until the compound is completely dissolved. Use sonication or gentle warming if necessary, as determined in Protocol 3.1.
-
Once dissolved, add the solvent to reach the final desired volume.
-
Mix thoroughly by inverting the vial several times.
-
Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.[2]
-
Prepare small-volume aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the appropriate temperature, typically -20°C or -80°C, protected from light.[3]
Data Presentation:
Table 2: Stock Solution Preparation Record
| Parameter | Value |
| Compound Name | This compound (Compound Z) |
| Molecular Weight ( g/mol ) | e.g., 350.45 |
| Desired Stock Concentration | 10 mM |
| Desired Final Volume | 2 mL |
| Calculated Mass (mg) | e.g., 7.01 |
| Actual Mass Weighed (mg) | e.g., 7.05 |
| Solvent | DMSO |
| Final Volume | 2 mL |
| Actual Final Concentration | 10.06 mM |
| Storage Temperature | -80°C |
| Date of Preparation | YYYY-MM-DD |
| Prepared By | Initials |
Protocol 3: Stock Solution Stability Assessment
It is important to confirm the stability of the compound in the stock solution over time.
Methodology:
-
On the day of preparation (Day 0), thaw one aliquot of the stock solution and analyze it using a suitable analytical method (e.g., HPLC-UV or LC-MS) to obtain a reference peak area.
-
Store the remaining aliquots under the intended storage conditions (e.g., -80°C).
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot and re-analyze it under the same conditions.
-
Compare the peak area of the stored sample to the Day 0 sample. A deviation of >5-10% may indicate degradation.[4]
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the logical workflow for preparing and validating a stock solution for a novel compound.
Caption: Workflow for preparing a validated stock solution.
Hypothetical Signaling Pathway Modulation
If this compound were hypothesized to be an inhibitor of a key signaling pathway, such as the NF-κB pathway, understanding its mechanism is crucial for assay design.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
ZW290: A Potent HER2 Inhibitor for High-Throughput Screening Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably in a subset of breast and gastric cancers where its gene amplification or protein overexpression leads to aggressive tumor growth and poor prognosis.[1][2][3] Upon dimerization with other HER family members, HER2 activates downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][4][5] Consequently, HER2 has emerged as a critical therapeutic target.[3][6] ZW290 is a novel, potent, and selective small molecule inhibitor of HER2 kinase activity, designed for high-throughput screening (HTS) to identify new therapeutic lead compounds. This document provides detailed protocols for biochemical and cell-based assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the intracellular kinase domain of HER2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. By blocking these pathways, this compound effectively inhibits the proliferation of HER2-overexpressing cancer cells.
Signaling Pathway
Caption: HER2 Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was evaluated in both biochemical and cell-based assays. The tables below summarize the key performance metrics.
Table 1: Biochemical Assay Performance
| Parameter | Value | Description |
| Target | HER2 Kinase | Recombinant human HER2 kinase domain. |
| IC50 | 15 nM | Concentration of this compound required for 50% inhibition of HER2 kinase activity.[7][8] |
| Z'-factor | 0.85 | A measure of assay quality, indicating excellent separation between positive and negative controls.[9][10] |
| Signal-to-Background | 12 | Ratio of the signal from the uninhibited enzyme to the background signal. |
Table 2: Cell-Based Assay Performance
| Parameter | SK-BR-3 (HER2+) | MCF-7 (HER2-) | Description |
| Cell Line | Human Breast Cancer | Human Breast Cancer | SK-BR-3 overexpresses HER2, while MCF-7 has low HER2 expression.[11] |
| IC50 | 50 nM | >10 µM | Concentration of this compound for 50% inhibition of cell proliferation, demonstrating selectivity for HER2+. |
| Z'-factor | 0.78 | N/A | Excellent assay quality for the HER2-positive cell line. |
| Signal-to-Background | 8 | N/A | Robust signal window for the HER2-positive cell line. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Biochemical HER2 Kinase Assay (HTS)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring HER2 kinase activity.
Materials:
-
Recombinant HER2 Kinase (e.g., BPS Bioscience, Cat# 40294)[12]
-
TR-FRET Substrate (e.g., Poly-Glu-Tyr, 4:1)
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound and test compounds
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Add 50 nL of compound dilutions to the assay plate.
-
Add 5 µL of HER2 kinase solution (final concentration 2 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of substrate/ATP mix (final concentrations 0.2 mg/mL substrate and 10 µM ATP) to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of detection mix (Europium-labeled antibody and APC-labeled streptavidin) to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of 665 nm/620 nm signals and determine IC50 values.[13]
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of this compound on the proliferation of HER2-positive and HER2-negative cancer cell lines.
Materials:
-
SK-BR-3 and MCF-7 cell lines
-
Cell Culture Media (e.g., McCoy's 5A for SK-BR-3, DMEM for MCF-7) with 10% FBS
-
This compound and test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
384-well white, clear-bottom plates
Procedure:
-
Seed 2,000 cells per well in 40 µL of culture medium into 384-well plates.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound and test compounds.
-
Add 10 µL of diluted compounds to the cells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Determine IC50 values from the dose-response curves.
Experimental Workflow and Logic
References
- 1. HER2 | Breast Cancer Now [breastcancernow.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. HER 2: Biology, Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2-positive breast cancer: What is it? - Mayo Clinic [mayoclinic.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. A Cost-Effective and Robust Cell-Based Bioassay Method for Evaluating the Bioactivity of Trastuzumab-like Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. courses.edx.org [courses.edx.org]
Application Notes and Protocols for Mass Spectrometry Analysis of ZW290 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mass spectrometry-based proteomics and phosphoproteomics are powerful analytical techniques for elucidating the mechanism of action of novel therapeutic compounds. By globally profiling changes in protein abundance and phosphorylation events upon drug treatment, researchers can identify targeted cellular pathways and off-target effects, providing critical insights for drug development. This document provides a generalized framework and detailed protocols for the mass spectrometry analysis of cells treated with a hypothetical therapeutic agent, ZW290. Due to the absence of specific information on this compound in publicly available scientific literature, the following sections are based on established methodologies for similar targeted therapies. The signaling pathways and quantitative data presented are illustrative and should be adapted based on actual experimental results obtained for this compound.
Hypothetical Signaling Pathway Affected by this compound
To illustrate the type of data that can be generated, we will consider a hypothetical scenario where this compound is an inhibitor of a key signaling pathway involved in cell proliferation, such as the MAPK/ERK pathway.
Application Notes and Protocols: Evaluating the Efficacy of a Novel Neuroprotective Compound in Human Retinal Organoid Models of Retinal Degeneration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A thorough search of publicly available scientific literature and resources did not yield any specific information regarding a compound designated "ZW290" in the context of retinal disease or organoid models. The following application note is a representative template demonstrating how to structure protocols and present data for a hypothetical neuroprotective agent, hereafter referred to as "Compound X," which can be conceptually substituted with a compound like this compound for research purposes.
Introduction
Inherited retinal degenerations (IRDs) are a group of debilitating visual disorders affecting millions worldwide, with limited effective treatments.[1][2] Human pluripotent stem cell (hPSC)-derived retinal organoids have emerged as a powerful preclinical tool for modeling these diseases in vitro.[1][2][3] These three-dimensional structures recapitulate key aspects of human retinal development, including the formation of a laminated structure containing various retinal cell types, such as photoreceptors, bipolar cells, and retinal ganglion cells.[2][4][5] This makes them an ideal platform for studying disease mechanisms and screening potential therapeutic compounds.[6][7]
This document provides detailed protocols for utilizing retinal organoids to model a specific retinal disease and to assess the neuroprotective efficacy of a novel therapeutic candidate, "Compound X." The workflow covers organoid generation, disease induction, compound treatment, and subsequent quantitative analysis.
Experimental Workflow
The overall experimental design involves generating patient-specific or genetically-edited hPSC-derived retinal organoids that model a specific retinal degenerative disease. These organoids are then treated with Compound X, followed by a comprehensive analysis to quantify the compound's potential neuroprotective effects against the disease phenotype.
Hypothetical Mechanism of Action: Modulation of Apoptotic Pathway
Compound X is hypothesized to exert its neuroprotective effect by activating the PI3K/Akt signaling pathway, a critical regulator of cell survival. By promoting the phosphorylation and activation of Akt, Compound X leads to the downstream inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic proteins like Bcl-2, ultimately preventing photoreceptor cell death.
Quantitative Data Summary (Hypothetical)
The following tables summarize representative data from an experiment evaluating Compound X in a retinal organoid model of retinitis pigmentosa (RP) at day 180 of differentiation.
Table 1: Photoreceptor Survival and Apoptosis
| Group | Treatment | OPL Thickness (µm, Mean ± SD) | TUNEL+ Cells / Section (Mean ± SD) |
|---|---|---|---|
| Healthy Control | Vehicle | 52.3 ± 4.1 | 3.1 ± 1.5 |
| RP Model | Vehicle | 21.7 ± 3.5 | 45.8 ± 6.2 |
| RP Model | Compound X (1 µM) | 35.4 ± 4.0 | 22.5 ± 5.1 |
| RP Model | Compound X (5 µM) | 48.1 ± 3.8 | 10.3 ± 3.9 |
OPL (Outer Plexiform Layer) thickness is used as a surrogate marker for photoreceptor health and connectivity. TUNEL+ cells indicate apoptotic cells.
Table 2: Gene Expression Analysis by RT-qPCR
| Gene | Group | Treatment | Fold Change vs. Healthy Control (Mean ± SD) |
|---|---|---|---|
| RHO (Rod Photoreceptor) | RP Model | Vehicle | 0.21 ± 0.05 |
| RP Model | Compound X (5 µM) | 0.78 ± 0.09 | |
| OPN1SW (Cone Photoreceptor) | RP Model | Vehicle | 0.35 ± 0.07 |
| RP Model | Compound X (5 µM) | 0.85 ± 0.11 | |
| BAX (Pro-apoptotic) | RP Model | Vehicle | 4.5 ± 0.6 |
| RP Model | Compound X (5 µM) | 1.8 ± 0.4 | |
| BCL2 (Anti-apoptotic) | RP Model | Vehicle | 0.4 ± 0.1 |
| | RP Model | Compound X (5 µM) | 0.9 ± 0.2 |
Experimental Protocols
Protocol 1: Generation of Human Retinal Organoids
This protocol is a synthesized method based on established techniques.[4][8][9]
A. hPSC Maintenance and Embryoid Body (EB) Formation (Day -2 to Day 2)
-
Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.
-
On Day 0, when colonies are 70-80% confluent, treat with dispase (2 mg/ml) to lift colonies.
-
Transfer lifted colonies to ultra-low attachment plates in Neural Induction Medium (NIM) to allow the formation of EBs. NIM consists of DMEM/F12, 1% N2 supplement, 1% MEM-NEAA, and 1% Pen-Strep.
B. Neural and Retinal Induction (Day 3 to Day 30)
-
Perform daily half-media changes with NIM.
-
On Day 7, transfer floating EBs to Matrigel-coated plates and allow them to attach.
-
Continue culture in NIM until Day 16, at which point switch to Retinal Differentiation Medium (RDM). RDM consists of DMEM/F12 (3:1), 2% B27 supplement (without Vitamin A), and 1% Pen-Strep.
-
Around Day 25-30, translucent optic vesicle (OV)-like structures will emerge from the attached colonies.
C. Organoid Maturation (Day 30+)
-
Carefully dissect the OV-like structures using a sterile needle or scalpel.
-
Transfer the isolated structures to ultra-low attachment plates for suspension culture in RDM supplemented with 10% FBS and 100 µM all-trans-retinoic acid.
-
Continue long-term culture, performing half-media changes every 2-3 days. Organoids will develop distinct lamination over the next several months.[10][11]
Protocol 2: Immunohistochemistry (IHC) of Retinal Organoids
A. Tissue Processing
-
Fix mature retinal organoids (Day 180+) in 4% paraformaldehyde (PFA) for 30 minutes at room temperature.
-
Wash 3 times with PBS.
-
Cryoprotect the organoids by incubating in 15% sucrose solution until they sink, then in 30% sucrose solution overnight at 4°C.
-
Embed the organoids in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 12-14 µm sections using a cryostat and mount on charged slides.
B. Immunostaining
-
Allow sections to air dry for 30 minutes.
-
Wash with PBS to remove OCT.
-
Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.
-
Block with 5% Donkey Serum in PBS with 0.1% Triton X-100 for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Rhodopsin for rods, anti-L/M-Opsin for cones, anti-BRN3 for RGCs) diluted in blocking buffer overnight at 4°C.[12]
-
Wash sections 3 times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 2 hours at room temperature in the dark.
-
Counterstain with DAPI (1 µg/mL) for 10 minutes to label nuclei.
-
Wash 3 times with PBS and mount with an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope.
Protocol 3: Quantitative PCR (qPCR) Analysis
This protocol is adapted from standard molecular biology techniques.[12]
A. RNA Extraction
-
Pool 3-5 organoids per experimental group.
-
Homogenize the organoids and extract total RNA using a commercial kit (e.g., NucleoSpin RNA) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
B. cDNA Synthesis
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., PrimeScript RT Reagent Kit) following the manufacturer's protocol.
C. qPCR Reaction
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., RHO, OPN1SW, BAX, BCL2, and a housekeeping gene like GAPDH), and a SYBR Green master mix.
-
Run the reaction on a qPCR machine using a standard thermal cycling program.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between experimental groups.
References
- 1. Retinal Organoids: A Human Model System for Development, Diseases, and Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinal Organoids: Innovative Tools for Understanding Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUMAN CELLULAR MODELS FOR RETINAL DISEASE: From Induced Pluripotent Stem Cells to Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and efficient method for generating human retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A look into retinal organoids: methods, analytical techniques, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The Rise of Retinal Organoids for Vision Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation Protocol for 3D Retinal Organoids, Immunostaining and Signal Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a three-dimensional organoid model to explore early retinal phenotypes associated with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and efficient generation of mature retinal organoids derived from human pluripotent stem cells via optimized pharmacological modulation of Sonic hedgehog, activin A, and retinoic acid signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ZW290 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: ZW290 is a novel bispecific antibody-drug conjugate (ADC) designed to target cells co-expressing Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). By binding to these two key oncogenic drivers, this compound facilitates the targeted delivery of a potent cytotoxic payload, leading to the selective destruction of cancer cells. Furthermore, its antibody backbone is engineered to elicit a robust anti-tumor immune response through mechanisms such as Antibody-Dependent Cellular Cytotoxicity (ADCC).
These application notes provide a comprehensive overview of the essential in vitro and in vivo techniques for evaluating the efficacy of this compound. The protocols herein are designed to guide researchers in obtaining reliable and reproducible data to support preclinical and clinical development.
This compound Mechanism of Action and Targeted Signaling Pathways
This compound exerts its anti-cancer effects through a dual mechanism: disruption of key signaling pathways and targeted delivery of a cytotoxic payload. Upon binding to HER2 and EGFR, this compound can block downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation, such as the PI3K/AKT and RAS/MAPK pathways.[1][2][3] The formation of HER2-containing heterodimers, in particular, results in strong signaling activity.[1]
In Vitro Efficacy Assays
A panel of in vitro assays is crucial for characterizing the activity of this compound.
Binding Affinity
The binding affinity of this compound to HER2 and EGFR on the cell surface can be quantified using flow cytometry.
Experimental Protocol: Cell Surface Binding by Flow Cytometry
-
Cell Preparation: Culture cancer cell lines with varying HER2 and EGFR expression levels (e.g., BT-474 for high HER2, A431 for high EGFR). Harvest cells using a non-enzymatic dissociation solution and wash with PBS.
-
Incubation: Resuspend cells in FACS buffer (PBS with 2% FBS) at a concentration of 1x10^6 cells/mL. Add serial dilutions of this compound to the cell suspension and incubate for 1 hour on ice.
-
Secondary Antibody Staining: Wash the cells twice with FACS buffer. Resuspend in FACS buffer containing a fluorescently labeled anti-human IgG secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Data Acquisition: Wash the cells twice with FACS buffer and resuspend in 300 µL of FACS buffer. Analyze the samples on a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) is plotted against the concentration of this compound to determine the equilibrium dissociation constant (Kd).
Antibody Internalization
The internalization of this compound upon binding to its target receptors is a prerequisite for the intracellular delivery of its cytotoxic payload.[4][5]
Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
This method utilizes a pH-sensitive dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[4][6]
-
Conjugation: Label this compound with a pH-sensitive dye according to the manufacturer's instructions.
-
Cell Plating: Plate target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled this compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for different time points (e.g., 2, 6, 24 hours).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader or visualize internalization with a high-content imaging system.
-
Analysis: Increased fluorescence correlates with the extent of this compound internalization.
In Vitro Cytotoxicity
The cytotoxic potential of this compound is assessed in cancer cell lines to determine its potency and selectivity.[7][8]
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and control antibodies.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to untreated controls and plot cell viability against drug concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | HER2 Expression | EGFR Expression | This compound IC50 (nM) | Control ADC IC50 (nM) |
| BT-474 | High | Low | 0.5 | >1000 |
| A431 | Low | High | 1.2 | >1000 |
| MDA-MB-231 | Low | Moderate | 50.8 | >1000 |
| MCF-7 | Low | Low | >1000 | >1000 |
Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC is a key immune-mediated mechanism of action for many therapeutic antibodies.[9][10] This assay measures the ability of this compound to recruit and activate immune effector cells to lyse target cancer cells.[11][12]
Experimental Protocol: LDH Release ADCC Assay
-
Cell Preparation: Prepare target cells (cancer cell lines) and effector cells (e.g., Natural Killer cells or PBMCs).
-
Plating: Plate target cells in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the target cells, followed by the addition of effector cells at a specific effector-to-target (E:T) ratio.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
LDH Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH reaction mixture according to the manufacturer's protocol and measure the absorbance.
-
Data Analysis: Calculate the percentage of specific cell lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
In Vivo Efficacy Studies
In vivo studies using animal models are essential to evaluate the anti-tumor activity of this compound in a physiological setting.[13][14]
Xenograft Models
Experimental Protocol: Tumor Growth Inhibition in Xenograft Mouse Models
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., BT-474) into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, control ADC). Administer the treatment intravenously or intraperitoneally according to the study design.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis can be performed to determine the significance of the anti-tumor effect.
Table 2: Hypothetical In Vivo Efficacy of this compound in a BT-474 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 1 | 800 ± 150 | 46.7 |
| This compound | 3 | 350 ± 90 | 76.7 |
| This compound | 10 | 50 ± 20 | 96.7 |
| Control ADC | 10 | 1400 ± 200 | 6.7 |
Summary and Conclusion
The comprehensive evaluation of this compound efficacy requires a multi-faceted approach, combining in vitro assays to dissect its mechanism of action with in vivo studies to confirm its anti-tumor activity. The protocols and methodologies described in these application notes provide a robust framework for the preclinical assessment of this compound, facilitating its advancement towards clinical applications.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. Antibody Dependent Cellular Cytotox Assays- xCELLigence RTCA | 애질런트 [agilent.com]
- 10. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 11. ADCC Assay Protocols | Revvity [revvity.com]
- 12. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]
- 13. In vivo monoclonal antibody efficacy against SARS-CoV-2 variant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using in vivo animal models for studying SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ZW290 Insolubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered when working with the novel kinase inhibitor, ZW290. These guidelines are intended for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). This compound is a hydrophobic molecule and exhibits poor solubility in aqueous solutions. Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound, initially dissolved in a high concentration of an organic solvent, is introduced into an aqueous environment where its solubility is significantly lower.
To address this, consider the following troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Incorporate a co-solvent: If your experimental system allows, the inclusion of a co-solvent like ethanol or polyethylene glycol (PEG) in the final aqueous solution can improve the solubility of this compound.
-
pH adjustment: The solubility of some compounds can be pH-dependent.[1] Experiment with adjusting the pH of your aqueous buffer to see if it improves the solubility of this compound.
Q3: Can I sonicate or heat this compound to aid dissolution?
Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound.
-
Warming: Warm the solution to 37°C for a short period (5-10 minutes). Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 5-15 minutes to break down any aggregates and facilitate dissolution.
Always visually inspect the solution after these treatments to ensure that the compound has fully dissolved and has not precipitated out upon returning to room temperature.
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing this compound
This guide provides a systematic approach to troubleshooting insolubility issues with this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing this compound insolubility.
Quantitative Data Summary: Solubility of this compound in Common Solvents
The following table summarizes the approximate solubility of this compound in various solvents at room temperature. This data should serve as a starting point for your experiments.
| Solvent | Solubility (mg/mL) | Molarity (mM) for a 500 g/mol MW |
| Water | < 0.01 | < 0.02 |
| PBS (pH 7.4) | < 0.01 | < 0.02 |
| Ethanol | ~5 | ~10 |
| DMSO | > 50 | > 100 |
| 10% DMSO / 90% PBS | ~0.1 | ~0.2 |
| 1% Tween® 20 in PBS | ~0.5 | ~1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound to be inserted by the user). b. Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution for 2-5 minutes until the powder is completely dissolved. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Buffer with Surfactant
-
Materials: 10 mM this compound in DMSO, aqueous buffer (e.g., PBS), 10% Tween® 20 solution.
-
Procedure: a. To prepare a 10 µM final solution of this compound in a final volume of 1 mL of PBS with 0.1% Tween® 20: b. In a sterile microcentrifuge tube, add 989 µL of PBS. c. Add 10 µL of a 10% Tween® 20 stock solution to the PBS and mix well. d. Add 1 µL of the 10 mM this compound DMSO stock solution to the PBS/Tween® 20 mixture. e. Immediately vortex the solution for 30-60 seconds to ensure rapid and uniform mixing. This rapid mixing is crucial to prevent localized high concentrations of DMSO that can cause precipitation.
This compound in a Hypothetical Signaling Pathway
This compound is a potent inhibitor of the fictional "Kinase X" (KX), a key component in the "Growth Factor Y" (GFY) signaling pathway, which is often dysregulated in certain cancers. Understanding this pathway is crucial for designing experiments and interpreting results.
GFY-KX Signaling Pathway Diagram
The diagram below illustrates the GFY-KX signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Optimizing ZW290 Concentration
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "ZW290." The following technical support center is a template designed for a hypothetical experimental compound. Researchers and scientists can adapt this framework to their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting point would be a logarithmic dilution series from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window and establishing a dose-response curve.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw an aliquot completely and bring it to room temperature.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?
A3: The optimal concentration of this compound is cell-line and assay-dependent. To determine this, a dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., cell viability, protein expression, signaling pathway activation). The results can be used to calculate metrics like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which will guide the selection of the optimal concentration for subsequent experiments.
Troubleshooting Guide
Q1: I am not observing any effect of this compound even at high concentrations. What could be the reason?
A1: There are several potential reasons for a lack of effect:
-
Compound Inactivity: The compound may not be active in your specific experimental system.
-
Incorrect Target: The cellular target of this compound may not be present or may be expressed at very low levels in your chosen cell line.
-
Compound Degradation: The this compound stock solution may have degraded due to improper storage or handling.
-
Assay Issues: The experimental assay may not be sensitive enough to detect the effects of this compound.
-
Solubility Problems: this compound may be precipitating out of the cell culture medium at higher concentrations.
Q2: I am observing high variability between my experimental replicates. How can I reduce this?
A2: High variability can be addressed by:
-
Consistent Cell Seeding: Ensure that a uniform number of cells is seeded in each well.
-
Proper Mixing: Thoroughly mix the this compound dilutions before adding them to the cells.
-
Minimizing Edge Effects: In plate-based assays, edge effects can be minimized by not using the outer wells or by filling them with a buffer or medium.
-
Automated Liquid Handling: If available, use automated pipetting systems for higher precision.
-
Stable Environmental Conditions: Maintain consistent temperature, humidity, and CO2 levels in the incubator.
Q3: this compound seems to be causing widespread cell death even at low concentrations. What should I do?
A3: If you observe excessive cytotoxicity:
-
Lower the Concentration Range: Your initial concentration range may be too high. Shift your dose-response curve to a lower range (e.g., picomolar to nanomolar).
-
Reduce Incubation Time: The duration of exposure to this compound might be too long. Try a shorter incubation period.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
Data Presentation
For a clear comparison of this compound's effect across different cell lines, the data can be summarized in a table as follows:
| Cell Line | IC50 (µM) | EC50 (µM) | Maximum Inhibition (%) |
| Cell Line A | 1.5 | 0.8 | 95 |
| Cell Line B | 12.3 | 7.2 | 88 |
| Cell Line C | > 100 | Not Determined | < 10 |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Thaw a stock aliquot of 10 mM this compound and the solvent (DMSO).
-
Perform a serial dilution of the this compound stock to prepare working solutions at 2X the final desired concentrations. A typical 8-point dilution series might range from 200 µM to 2 nM.
-
Include a solvent-only control.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X this compound working solutions to the corresponding wells of the 96-well plate containing the cells. This will result in a 1X final concentration.
-
Include wells with untreated cells (medium only) and cells treated with the solvent control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Normalize the data to the solvent control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting high variability in experimental data.
Technical Support Center: ZW290 Stability in Solution
Disclaimer: The specific compound "ZW290" could not be publicly identified. This guide is based on the assumption that this compound is a peptide-based inhibitor, potentially containing a boronic acid moiety, as these molecules are known to present stability challenges in aqueous solutions. The principles and troubleshooting steps provided are based on established strategies for improving the stability of therapeutic peptides.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can be due to several factors, including poor solubility, aggregation, or degradation. First, confirm that you are using the recommended solvent and that the concentration is within the solubility limits. If the issue persists, consider adjusting the pH of the solution, as peptide solubility is often pH-dependent.[5][7] For long-term storage, it is highly recommended to store peptides in a lyophilized state and only reconstitute what is needed for immediate use.[4][8]
Q2: How can I prevent this compound from degrading in my aqueous experimental buffer?
A2: Peptide degradation in aqueous solutions can occur through hydrolysis, oxidation, or enzymatic action.[2][3] To minimize degradation:
-
pH Optimization: Maintain the solution pH within the optimal range for this compound stability.[2][3][5]
-
Temperature Control: Store solutions at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles.[5][8]
-
Use of Stabilizing Agents: Consider adding excipients such as sugars, polyols, or surfactants to your buffer.[5]
-
Inert Atmosphere: If this compound is susceptible to oxidation, preparing solutions under an inert gas (e.g., argon or nitrogen) can be beneficial.[2]
Q3: Which amino acid residues in this compound are most susceptible to degradation?
A3: Certain amino acid residues are more prone to degradation. Cysteine (Cys) and Methionine (Met) are susceptible to oxidation.[3] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, while Aspartic acid (Asp) can be involved in isomerization. Analyzing the amino acid sequence of this compound can help identify potential instability hotspots.[3]
Q4: Is it better to store this compound stock solutions in DMSO or an aqueous buffer?
A4: For long-term storage, dissolving this compound in an anhydrous solvent like DMSO is often preferable as it minimizes hydrolysis. However, it is crucial to ensure that DMSO is compatible with your downstream experiments. When preparing aqueous working solutions from a DMSO stock, be mindful of potential precipitation and dilute the stock slowly while vortexing.
Troubleshooting Guides
This section provides systematic approaches to common experimental problems.
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer
This is a common issue when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for cell-based assays or other experiments.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting this compound precipitation.
Issue: Loss of this compound Activity Over Time in Solution
A gradual or sudden loss of biological activity suggests that this compound is degrading.
Potential Degradation Pathways
Caption: Common degradation pathways for peptide-based inhibitors.
To address this, refer to the experimental protocols below for preparing stabilized solutions and assessing stability.
Quantitative Data Summary
The stability of a peptide like this compound is influenced by several quantitative factors. The following tables provide a general overview based on typical peptide behavior.
Table 1: Effect of pH and Temperature on Peptide Stability
| pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| < 3 | 25°C | Low | Hydrolysis, Deamidation |
| 4 - 6 | 4°C | High | Minimal |
| > 7 | 25°C | Moderate to Low | Oxidation, β-elimination |
Table 2: General Solubility of Peptides in Common Solvents
| Solvent | General Solubility | Comments |
| Water | Variable | Highly dependent on amino acid sequence and pH. |
| DMSO | High | Good for creating concentrated stock solutions. |
| Acetonitrile/Water | Good | Often used in purification (e.g., HPLC). |
| Ethanol | Low to Moderate | Can be used as a co-solvent to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol outlines steps to prepare a more stable working solution of this compound for use in experiments.
Workflow for Preparing a Stabilized Solution
Caption: Workflow for preparing a stabilized this compound solution.
Methodology:
-
Buffer Preparation: Prepare a sterile buffer solution at a pH where this compound is most stable (typically pH 4-6 for many peptides to minimize hydrolysis and oxidation).[2][3] Common buffers include citrate or phosphate.
-
Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder in the prepared stability buffer to create a concentrated stock solution.
-
Dissolution: Vortex the solution gently until the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot the solution into single-use vials to avoid multiple freeze-thaw cycles and store at the appropriate temperature.[8]
Protocol 2: Assessing this compound Stability by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method to assess the purity and degradation of a peptide over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer. This will be your "Time 0" sample.
-
Incubation: Store the solution under the conditions you wish to test (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution and analyze it by RP-HPLC.
-
Chromatography Conditions:
-
Column: C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detector at 214 nm or 280 nm.
-
-
Data Analysis: Compare the chromatograms from each time point. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. The percentage of remaining this compound can be calculated by comparing the main peak area at each time point to the area at Time 0.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
ZW290 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ZW290, an experimental bispecific antibody.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action for this compound? | This compound is a bispecific antibody that simultaneously targets two different antigens, enhancing therapeutic efficacy and specificity compared to traditional monoclonal antibodies.[1][2] This dual-targeting approach can redirect immune cells to tumor cells or block two signaling pathways at once.[1] |
| What are the common challenges in developing bispecific antibodies like this compound? | The development of bispecific antibodies often faces challenges such as complex structural design, ensuring stability, and establishing reliable preclinical evaluation models.[2][3] Purification can also be a significant hurdle, as standard methods may not be sufficient to remove impurities like homodimers and mispaired chains.[1] |
| What are the potential toxicities associated with bispecific antibodies? | Potential toxicities include Cytokine Release Syndrome (CRS), a systemic inflammatory response, and on-target off-tumor toxicities, where the antibody binds to healthy tissues that also express the target antigen.[4] Other side effects can include infections, low white blood cell counts, and hypogammaglobulinemia (low immunoglobulin levels).[5] |
| Why is HER2 expression variability a concern in this compound experiments? | The level of HER2 expression can vary significantly across different cancer types and even within the same tumor (intratumor heterogeneity).[6][7] This variability can impact the trafficking and efficacy of HER2-targeting antibodies like this compound.[7] Studies have shown high inter-laboratory variability in assessing HER2-low breast cancer, which can affect patient selection for targeted therapies.[8] Furthermore, HER2 expression can differ between in vitro and in vivo models of the same cancer cell line.[9] |
Troubleshooting Guides
In Vitro Assay Variability
High variability in in vitro assay results can be a significant issue. This guide addresses common sources of variability and provides strategies for mitigation.
Problem: High coefficient of variation (%CV) in potency assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | - Ensure uniform cell suspension before plating. - Use calibrated pipettes and consistent technique. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Variability in Effector to Target (E:T) Ratio | - Accurately count both effector and target cells before co-culture. - Perform serial dilutions carefully to achieve precise E:T ratios. |
| Reagent Instability | - Aliquot and store reagents at recommended temperatures. - Avoid repeated freeze-thaw cycles. - Use fresh dilutions of critical reagents for each experiment. |
| Assay Timing and Kinetics | - The timing of measurements can significantly impact results, especially in kinetic assays.[10] - Establish a precise and consistent timeline for all steps, from cell plating to data acquisition. |
| Analyst-to-Analyst Variability | - Develop and strictly follow a detailed Standard Operating Procedure (SOP). - Ensure all personnel are thoroughly trained on the assay protocol. - Cross-training and periodic proficiency testing can help minimize inter-operator variability.[11] |
In Vivo Model Challenges
In vivo experiments with this compound can be influenced by a variety of factors related to the animal model and experimental design.
Problem: Inconsistent tumor growth or therapeutic response in xenograft models.
| Potential Cause | Troubleshooting Steps |
| Variable HER2 Expression in Xenografts | - Characterize HER2 expression levels in your tumor models both in vitro and in vivo as they can differ.[9] - Use well-characterized cell lines with stable HER2 expression. - Consider using patient-derived xenograft (PDX) models that may better recapitulate human tumor heterogeneity. |
| Animal Health and Husbandry | - Monitor animal health closely, as stress or illness can impact tumor growth and immune function. - Ensure consistent housing conditions, including temperature, light cycles, and diet. |
| Tumor Implantation Technique | - Standardize the number of cells, injection volume, and anatomical location for tumor implantation. - Use a consistent technique to minimize variability in initial tumor take rate and growth. |
| Drug Administration and Dosing | - Use precise dosing and a consistent administration route. - Ensure the formulation is stable and properly prepared before each injection. |
| Assessing Overall Assay Variability | - Both within-run and between-run sources of variability contribute to the overall assay variability.[12] - Implement replicate-determination studies to formally evaluate within-run assay variability.[12] |
Experimental Protocols & Methodologies
This compound Potency Assay: Impedance-Based Cytotoxicity
This protocol describes a non-invasive, real-time method for assessing the cytotoxic potential of this compound against HER2-expressing cancer cells.[11]
Materials:
-
Maestro Z platform (Axion BioSystems)
-
HER2-positive target cells (e.g., SK-BR-3)
-
Effector cells (e.g., PBMCs or engineered T cells)
-
This compound antibody
-
Cell culture medium and supplements
-
CytoView-Z 96-well plates
Methodology:
-
Plate Target Cells: Seed HER2-positive target cells in a CytoView-Z 96-well plate at a density optimized for the cell line. Allow cells to adhere and stabilize overnight.
-
Add this compound and Effector Cells: The following day, add varying concentrations of this compound to the wells, followed by the addition of effector cells at a predetermined E:T ratio.
-
Real-Time Monitoring: Place the plate on the Maestro Z platform and record impedance measurements over time. Impedance changes correlate with cell attachment and viability.
-
Data Analysis: Calculate the percentage of cytolysis at different time points. Determine the EC50 (half-maximal effective concentration) of this compound. The coefficient of variation (%CV) should be calculated to assess assay precision.[11]
This compound Purification Protocol
Due to the nature of bispecific antibodies, a multi-step purification process is often necessary to isolate the desired heterodimeric product from homodimers and other impurities.[1]
Materials:
-
Cell culture supernatant containing this compound
-
Protein A affinity chromatography column
-
Ion-exchange chromatography (IEX) column
-
Size-exclusion chromatography (SEC) column
-
Appropriate buffers for each chromatography step
Methodology:
-
Affinity Chromatography (Capture Step): Load the clarified cell culture supernatant onto a Protein A column. This step captures the Fc-containing antibody fragments. Elute the bound antibodies.
-
Ion-Exchange Chromatography (Intermediate Purification): Further separate the eluted antibodies based on charge differences using an IEX column. This step can help remove homodimers and other closely related impurities.
-
Size-Exclusion Chromatography (Polishing Step): Use an SEC column to separate molecules based on size. This final step removes aggregates and ensures a highly purified preparation of the this compound bispecific antibody.
-
Quality Control: Analyze the purified this compound using techniques such as SDS-PAGE, mass spectrometry, and analytical SEC to confirm purity, identity, and integrity.
Visualizations
Caption: this compound's dual targeting and immune cell engagement mechanism.
Caption: A typical experimental workflow for this compound development.
Caption: A logical flow for troubleshooting assay variability.
References
- 1. Fast-Tracking Bispecific Antibody Development: What Can Go Wrong? [evitria.com]
- 2. Difficulties and Prospects in the Research and Development of Bispecific Antibodies – Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]
- 3. leukocare.com [leukocare.com]
- 4. Bispecific Antibody Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. myeloma.org [myeloma.org]
- 6. HER2 expression status in diverse cancers: review of results from 37,992 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The level of HER2 expression is a predictor of antibody-HER2 trafficking behavior in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High inter-laboratory variability in the assessment of HER2-low breast cancer: a national registry study on 50,714 Danish patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On variability in test results of current in vitro dissolution tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an impedance-based in vitro potency assay for repeatability and intermediate precision | Axion Biosystems [axionbiosystems.com]
- 12. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Zanidatamab Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to zanidatamab (formerly ZW25) in cell line experiments. Zanidatamab is a bispecific antibody that targets two distinct epitopes on the HER2 receptor, leading to enhanced anti-tumor activity.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is zanidatamab and how does it work?
Zanidatamab is a humanized bispecific antibody that simultaneously binds to two different domains (ECD2 and ECD4) of the HER2 receptor.[1][2] This dual binding promotes the clustering, internalization, and degradation of HER2 receptors, leading to a potent inhibition of downstream signaling pathways that drive tumor cell growth and survival.[2][3][4] Its unique mechanism of action also enhances antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[3][4]
Q2: My HER2-positive cell line is showing reduced sensitivity to zanidatamab. What are the potential resistance mechanisms?
Resistance to zanidatamab, like other HER2-targeted therapies, can be intrinsic or acquired.[5][6][7] Potential mechanisms include:
-
Alterations in the HER2 Receptor: This can include decreased overall HER2 expression or the expression of truncated HER2 isoforms like p95HER2, which may not be effectively targeted.[5][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for HER2 blockade by activating alternative signaling pathways. Key pathways implicated in resistance to HER2-targeted therapies include:
-
PI3K/AKT/mTOR pathway: Mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of this survival pathway, rendering the cells less dependent on HER2 signaling.[5][9]
-
MET Amplification: Increased signaling through the MET receptor tyrosine kinase has been identified as a potential mechanism of acquired resistance to zanidatamab.[10]
-
IGF-1R Signaling: Upregulation of the insulin-like growth factor 1 receptor (IGF-1R) can also provide an escape route for cancer cells.[5][7]
-
-
Disruption of Immune-Mediated Killing: For T-cell engaging bispecific antibodies, disruption of interferon-gamma (IFN-γ) signaling in tumor cells has been shown to confer resistance to T-cell mediated killing.[11][12] While zanidatamab's primary mechanism is not T-cell engagement, its reliance on ADCC and ADCP could be affected by changes in the tumor cell's interaction with the immune system.
Q3: How can I confirm if my cell line has developed resistance to zanidatamab?
The most direct way is to determine the half-maximal inhibitory concentration (IC50) of zanidatamab in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be measured using a cell viability assay.
Troubleshooting Guide
Problem: Decreased Zanidatamab Efficacy in a Previously Sensitive Cell Line
This guide provides a systematic approach to investigate and potentially overcome acquired resistance to zanidatamab in your cell line models.
Step 1: Confirm Resistance and Quantify the Effect
-
Action: Perform a dose-response curve and calculate the IC50 value for zanidatamab in both the parental and suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant cell line compared to the parental line.
Illustrative IC50 Data for Zanidatamab
| Cell Line | HER2 Status | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| SK-BR-3 | Positive | 1.5 | 45 | 30 |
| NCI-N87 | Positive | 2.0 | 60 | 30 |
| MDA-MB-231 | Negative | >1000 | >1000 | - |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Step 2: Investigate Potential Resistance Mechanisms
Based on the confirmation of resistance, the next step is to explore the underlying molecular changes.
Hypothesis 1: Altered HER2 Expression
-
Action:
-
Assess HER2 protein levels: Use Western blotting to compare the total and phosphorylated HER2 levels between the parental and resistant cell lines.
-
Quantify surface HER2: Use flow cytometry to measure the amount of HER2 receptor present on the cell surface.
-
-
Expected Outcome:
-
Western blot may show a decrease in total HER2 or a reduction in phosphorylated HER2 in the resistant line.
-
Flow cytometry might reveal a lower surface expression of HER2 on resistant cells.
-
Hypothesis 2: Activation of Bypass Signaling Pathways
-
Action:
-
Examine PI3K/AKT and MAPK pathways: Use Western blotting to probe for the phosphorylated (active) forms of key proteins in these pathways, such as p-AKT, p-mTOR, and p-ERK.
-
Investigate MET amplification: Use Western blotting to check for overexpression of MET in the resistant cell line.
-
-
Expected Outcome:
-
Increased levels of p-AKT, p-mTOR, or p-ERK in the resistant cell line, even in the presence of zanidatamab, would suggest the activation of bypass pathways.
-
A significant increase in MET protein levels in the resistant line would point towards MET amplification as a resistance mechanism.
-
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can test strategies to re-sensitize the resistant cells to zanidatamab.
-
If MET is overexpressed:
-
Action: Treat the resistant cells with a combination of zanidatamab and a MET inhibitor (e.g., crizotinib, capmatinib).
-
Rationale: Blocking the escape pathway can restore sensitivity to the primary drug. Studies have shown that MET inhibitors can overcome acquired resistance to zanidatamab.[10]
-
-
If PI3K/AKT pathway is activated:
-
Action: Combine zanidatamab with a PI3K or AKT inhibitor.
-
Rationale: Dual targeting of both HER2 and the activated downstream pathway can be more effective.
-
-
If HER2 expression is downregulated:
-
Action: Consider therapies that are effective in low HER2-expressing settings, or investigate agents that may upregulate HER2 expression.
-
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the IC50 of zanidatamab.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of zanidatamab in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for 72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for HER2 Signaling
-
Sample Preparation:
-
Plate cells and treat with zanidatamab at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total HER2, p-HER2 (Tyr1248), total AKT, p-AKT (Ser473), total ERK, p-ERK (Thr202/Tyr204), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Flow Cytometry for Surface HER2 Expression
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Wash the cells with ice-cold PBS containing 1% BSA (FACS buffer).
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Add a primary antibody against an extracellular epitope of HER2 (e.g., trastuzumab or pertuzumab conjugated to a fluorophore, or an unconjugated primary followed by a fluorescent secondary antibody).
-
Incubate on ice for 30-60 minutes, protected from light.
-
Include an isotype control to account for non-specific binding.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Compare the median fluorescence intensity (MFI) of the HER2-stained samples to the isotype control to determine the level of surface HER2 expression.
-
Visualizations
References
- 1. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. zanidatamab - My Cancer Genome [mycancergenome.org]
- 4. zymeworks.com [zymeworks.com]
- 5. Intrinsic and Acquired Resistance to HER2-Targeted Therapies in HER2 Gene-Amplified Breast Cancer: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic and acquired resistance to HER2-targeted therapies in HER2 gene-amplified breast cancer: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: Refining In Vivo Delivery of HER2-Targeted Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of HER2-targeted antibody-drug conjugates (ADCs), with a focus on refining experimental outcomes. While the examples provided may reference general HER2-targeted ADCs, the principles are broadly applicable to molecules like ZW49 and other similar constructs.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of action for a HER2-targeted ADC like ZW49?
A: HER2-targeted ADCs are designed to selectively deliver a potent cytotoxic payload to cancer cells that overexpress the Human Epidermal Growth Factor Receptor 2 (HER2). The mechanism involves the ADC binding to the HER2 receptor on the tumor cell surface. This binding is biparatopic for some ADCs, meaning they can bind to two different epitopes on the HER2 receptor, such as the ECD2 and ECD4 domains, similar to the binding of pertuzumab and trastuzumab, respectively[1]. This dual binding can lead to enhanced receptor clustering and internalization. Following internalization, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the cytotoxic payload to induce cell death.
Q2: What are the critical quality attributes of an ADC that can impact in vivo delivery and efficacy?
A: Several key quality attributes of an ADC can significantly influence its in vivo performance. These include:
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody. Variations in DAR can affect the ADC's pharmacokinetics, efficacy, and toxicity[2].
-
Antibody Purity and Concentration: The purity of the monoclonal antibody used for conjugation is crucial. Impurities can interfere with the conjugation reaction and lead to a heterogeneous product[3]. A starting antibody concentration of greater than 0.5 mg/mL is often recommended for efficient conjugation[3].
-
Linker Stability: The linker connecting the antibody and the payload must be stable in circulation to prevent premature drug release, which can cause off-target toxicity[2][4].
-
Payload Potency: The intrinsic potency of the cytotoxic drug is a key determinant of the ADC's overall efficacy[2].
-
Molecular Heterogeneity: Variations in conjugation sites and DAR contribute to molecular heterogeneity, which can complicate development and affect the ADC's pharmacokinetic profile[2].
Q3: What are the primary barriers to effective in vivo delivery of ADCs to solid tumors?
A: The in vivo delivery of ADCs to solid tumors is hindered by several physiological and molecular barriers:
-
The Binding Site Barrier: High-affinity binding of ADCs to the first layer of tumor cells near blood vessels can impede further penetration into the tumor mass, leaving many cancer cells untreated[5].
-
Vascular Endothelium: The blood vessel walls in tumors can be poorly permeable, limiting the extravasation of large molecules like ADCs[6].
-
Reticuloendothelial System (RES) Uptake: The RES, primarily in the liver and spleen, can clear ADCs from circulation before they reach the tumor site[6].
-
Tumor Microenvironment: The dense extracellular matrix and high interstitial fluid pressure within tumors can further limit ADC distribution[5].
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with HER2-targeted ADCs.
| Symptom / Issue | Potential Cause | Troubleshooting Recommendation |
| Low Therapeutic Efficacy | Poor Tumor Penetration: The "binding site barrier" may be limiting ADC distribution throughout the tumor[5]. | Optimize Dosing Strategy: Consider co-administering the ADC with an unconjugated "carrier" antibody to saturate peripheral tumor antigens and improve penetration of the ADC deeper into the tumor[5]. |
| Suboptimal Drug-to-Antibody Ratio (DAR): A low DAR may not deliver a lethal dose of the payload, while a high DAR can lead to rapid clearance and increased toxicity[2]. | Characterize DAR: Use techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the average DAR and distribution. Optimize the conjugation process to achieve a more homogenous DAR. | |
| Linker Instability: Premature cleavage of the linker in circulation reduces the amount of active ADC reaching the tumor[4]. | Evaluate Linker Stability: Perform in vitro plasma stability assays. If instability is confirmed, consider re-engineering the ADC with a more stable linker chemistry[2]. | |
| High Off-Target Toxicity | Premature Payload Release: An unstable linker can lead to systemic release of the cytotoxic payload, causing toxicity to healthy tissues[2][4]. | Assess Linker Chemistry: As with low efficacy, evaluate and potentially redesign the linker for better stability in the bloodstream[2]. |
| Non-specific Uptake: The ADC may be taken up by healthy tissues, particularly the liver and spleen, through the reticuloendothelial system (RES)[6]. | Modify ADC Properties: Consider PEGylation or other modifications to the antibody to reduce RES uptake and extend circulation half-life. | |
| Variability in Experimental Results | Inconsistent ADC Formulation: Batch-to-batch variability in ADC characteristics (e.g., DAR, aggregation) can lead to inconsistent in vivo outcomes. | Implement Strict Quality Control: Thoroughly characterize each batch of ADC for purity, concentration, DAR, and aggregation before in vivo use. |
| Inaccurate Dosing: Errors in calculating and administering the correct dose can lead to significant variations in results. | Standardize Dosing Procedure: Use precise measurement techniques and ensure consistent administration routes and volumes. Consider image-guided injection for orthotopic models to improve accuracy[7]. | |
| In Vitro-In Vivo Correlation (IVIVC) Gap: In vitro assays may not accurately predict in vivo performance due to the complexity of the in vivo environment[8]. | Utilize Relevant In Vivo Models: Employ orthotopic or patient-derived xenograft (PDX) models that better recapitulate the human tumor microenvironment. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a HER2-Positive Xenograft Model
-
Cell Line and Animal Model:
-
Use a HER2-overexpressing cancer cell line (e.g., NCI-N87 gastric cancer or SK-BR-3 breast cancer).
-
Implant 5 x 10^6 cells subcutaneously into the flank of female athymic nude mice.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
-
ADC and Vehicle Preparation:
-
Reconstitute the lyophilized ADC in sterile water or PBS to the desired stock concentration.
-
Prepare the vehicle control (e.g., PBS).
-
Formulate dosing solutions on the day of injection.
-
-
Dosing and Monitoring:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer the ADC intravenously (IV) via the tail vein at the predetermined dose (e.g., 1-10 mg/kg).
-
Administer the vehicle control to the control group.
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise tumors and weigh them.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between treatment and control groups.
-
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model:
-
Use healthy female athymic nude mice.
-
-
Dosing:
-
Administer a single IV dose of the ADC.
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital bleed or tail snip) at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Process blood to obtain plasma and store at -80°C. It is often recommended to use plasma instead of serum to minimize proteolysis[4].
-
-
Sample Analysis:
-
Quantify the concentration of total antibody, conjugated ADC, and/or free payload in the plasma samples using methods like ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key PK parameters such as clearance, volume of distribution, and half-life.
-
Visualizations
Caption: Mechanism of action of a HER2-targeted ADC.
References
- 1. targetedonc.com [targetedonc.com]
- 2. biocompare.com [biocompare.com]
- 3. Antibody Conjugation Troubleshooting [bio-techne.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming in vivo barriers to targeted nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
- 8. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
ZW290 Assay Development and Optimization: A Technical Support Center
Disclaimer: The following information is based on general knowledge of bispecific antibody-drug conjugates (ADCs). As of the last update, "ZW290" is treated as a hypothetical molecule for illustrative purposes, and the information provided should be adapted to the specific characteristics of your molecule.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful development and optimization of assays for the bispecific antibody-drug conjugate this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Drug-to-Antibody Ratio (DAR) between batches | Inefficient or variable conjugation chemistry.[1] | - Ensure consistent reaction conditions (temperature, pH, incubation time).- Purify the antibody before conjugation to remove interfering substances.[2]- Use a validated and robust conjugation protocol. |
| Inaccurate measurement of antibody or drug concentration. | - Use a highly accurate method for protein concentration determination (e.g., A280 with correct extinction coefficient).- Verify the concentration of the linker-drug solution. | |
| Low binding affinity to one or both target antigens | Improper antibody folding or aggregation.[3] | - Perform size exclusion chromatography (SEC) to check for aggregation.- Optimize buffer conditions (pH, ionic strength) to maintain antibody stability. |
| Steric hindrance from the conjugated drug. | - Evaluate different conjugation sites on the antibody.- Use a linker with optimal length and flexibility. | |
| High background signal in binding or cytotoxicity assays | Non-specific binding of the ADC to cells or plasticware. | - Include appropriate blocking steps in the assay protocol (e.g., with BSA or serum).- Use low-binding plates.- Include an isotype control ADC to assess non-specific binding. |
| Free drug in the ADC preparation.[4] | - Purify the ADC to remove unconjugated drug.- Use a validated method to quantify the amount of free drug.[4] | |
| Unexpectedly low cytotoxicity in vitro | Poor internalization of the ADC. | - Confirm target receptor-mediated endocytosis using imaging techniques.- Investigate whether the ADC is trafficked to the lysosome for drug release. |
| Drug resistance of the target cells. | - Use a cell line with known sensitivity to the cytotoxic payload as a positive control.- Investigate mechanisms of drug resistance in the target cells.[5] | |
| Inefficient cleavage of the linker.[5] | - Use a linker that is efficiently cleaved in the intracellular environment of the target cells.- Confirm linker cleavage using mass spectrometry or other analytical methods. |
Frequently Asked Questions (FAQs)
Q1: What is the importance of the Drug-to-Antibody Ratio (DAR) and how does it affect this compound performance?
A1: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[5] It significantly impacts the ADC's efficacy and safety. A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity, aggregation, and altered pharmacokinetic properties.[1] Optimizing the DAR is crucial for achieving the desired therapeutic window for this compound.
Q2: How does the choice of linker impact the efficacy and safety of this compound?
A2: The linker connects the antibody to the cytotoxic payload and plays a crucial role in the ADC's stability and mechanism of action.[5] Linkers can be cleavable or non-cleavable. Cleavable linkers are designed to release the drug under specific conditions within the target cell (e.g., acidic pH of lysosomes or presence of specific enzymes). Non-cleavable linkers release the drug upon degradation of the antibody in the lysosome. The choice of linker affects the ADC's stability in circulation, the efficiency of drug release at the target site, and the potential for off-target toxicity.[5]
Q3: What is the "bystander effect" and is it relevant for this compound?
A3: The bystander effect occurs when a cytotoxic drug released from an ADC kills not only the target antigen-positive cancer cell but also neighboring antigen-negative cells. This is particularly relevant for cleavable linkers where the released drug is cell-permeable. The bystander effect can enhance the anti-tumor activity of an ADC, especially in heterogeneous tumors where not all cells express the target antigen.[5] The relevance for this compound would depend on the properties of its specific linker and payload.
Q4: What are the essential controls to include in a this compound in vitro cytotoxicity assay?
A4: A well-controlled cytotoxicity assay should include:
-
Untreated cells: To establish the baseline cell viability.
-
Vehicle control: To account for any effect of the solvent used to dissolve the ADC.
-
Isotype control ADC: An ADC with the same linker and drug but with an antibody that does not bind to the target cells, to assess non-specific toxicity.
-
Unconjugated antibody: To confirm that the cytotoxic effect is due to the ADC and not the antibody alone.
-
Free drug: To determine the intrinsic potency of the cytotoxic payload.
-
Positive control: A compound with known cytotoxic activity against the target cells.
Q5: How can I assess the binding of this compound to its two different target antigens simultaneously?
A5: Several assay formats can be used to evaluate the dual-binding capability of a bispecific antibody. A common method is a bridging ELISA, where one antigen is coated on a plate and the other is used for detection. Flow cytometry with cells expressing one or both antigens can also be employed. Surface plasmon resonance (SPR) can provide quantitative kinetic data on the binding to each antigen individually and simultaneously.
Experimental Protocols
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry
This protocol provides a general method for determining the average DAR of an ADC using UV-Vis spectrophotometry.
Materials:
-
This compound ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Establish the molar extinction coefficients for the antibody and the drug at two different wavelengths (e.g., 280 nm and 350 nm).
-
Prepare a solution of the this compound ADC in PBS at a known concentration.
-
Measure the absorbance of the ADC solution at the two selected wavelengths.
-
Calculate the concentration of the antibody and the drug using the following equations (based on the Beer-Lambert law):
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A350 = (εAb,350 * CAb) + (εDrug,350 * CDrug)
-
-
Solve the system of two linear equations to determine CAb (antibody concentration) and CDrug (drug concentration).
-
Calculate the DAR using the formula: DAR = CDrug / CAb.
Cell-Based Binding Assay by Flow Cytometry
This protocol describes a method to assess the binding of this compound to target cells expressing the relevant antigens.
Materials:
-
Target cell line(s) expressing one or both antigens
-
Non-target cell line (negative control)
-
This compound ADC
-
Isotype control ADC
-
Fluorescently labeled secondary antibody (anti-human IgG)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend in FACS buffer to a concentration of 1 x 106 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add serial dilutions of this compound ADC and the isotype control ADC to the respective tubes. Incubate on ice for 1 hour.
-
Wash the cells twice with cold FACS buffer by centrifugation.
-
Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody. Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the final cell pellets in 300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the cell populations.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic activity of this compound on target cancer cells.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
96-well clear-bottom white plates
-
This compound ADC, isotype control ADC, and free drug
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free drug in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle control wells.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Visualizations
Caption: Hypothetical signaling pathway of a HER2-targeting bispecific ADC like this compound.
Caption: General experimental workflow for ADC development and characterization.
References
Technical Support Center: Minimizing ZW290 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing and troubleshooting toxicity associated with the investigational compound ZW290 in primary cell cultures. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to ensure the successful and accurate assessment of this compound's effects in your in vitro models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant primary cell death at our initial screening concentrations of this compound. What is the recommended starting concentration range?
A1: For a novel compound like this compound, it is crucial to establish a dose-response curve. We recommend starting with a broad concentration range, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration). This will help identify a therapeutic window.
Q2: What are the common mechanisms of drug-induced toxicity in primary cells?
A2: Drug-induced toxicity in primary cells can occur through various mechanisms, including:
-
Mitochondrial dysfunction: Inhibition of the electron transport chain or uncoupling of oxidative phosphorylation can lead to a decrease in ATP production and cell death.[1]
-
Oxidative stress: The generation of reactive oxygen species (ROS) can damage cellular components like lipids, proteins, and DNA.[1][2][3]
-
Formation of reactive metabolites: The metabolic activation of a drug can produce reactive intermediates that covalently bind to cellular macromolecules, leading to cellular dysfunction and immune responses.[1][2][4]
-
Inhibition of critical enzymes: The compound may inhibit enzymes essential for cell survival and function.[2]
-
Disruption of cellular signaling: Interference with key signaling pathways can lead to apoptosis or other forms of cell death.[2]
-
Other mechanisms: These can include apoptosis, genotoxicity, phospholipidosis, steatosis, and cholestasis.[5]
Q3: How can we differentiate between this compound-induced apoptosis and necrosis in our primary cell cultures?
A3: To distinguish between apoptosis and necrosis, we recommend using a combination of assays. For example, co-staining with Annexin V (an early apoptotic marker) and a viability dye like Propidium Iodide (PI) or DAPI (which stain necrotic or late apoptotic cells with compromised membrane integrity) can differentiate the cell populations via flow cytometry or fluorescence microscopy. Additionally, measuring the activity of caspases (e.g., caspase-3/7) can provide a specific indication of apoptosis.
Q4: Can the choice of solvent for this compound affect primary cell viability?
A4: Yes, the solvent used to dissolve this compound can independently cause toxicity. Dimethyl sulfoxide (DMSO) is a common solvent, but concentrations should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to primary cells.[6][7] It is essential to include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in all experiments to account for any solvent-induced effects.[7]
Q5: Are there alternative culture models to standard 2D primary cell culture that might reduce the observed toxicity of this compound?
A5: Yes, 3D cell culture models, such as spheroids or organoids, can provide a more physiologically relevant environment and may better predict in vivo toxicity.[8][9] These models often exhibit different sensitivities to drugs compared to 2D cultures. Co-culture systems, where primary cells are grown with other relevant cell types, can also provide a more complex and representative in vitro model.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered when assessing the toxicity of this compound in primary cells.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background toxicity in control wells (untreated or vehicle-treated) | 1. Suboptimal cell health: Cells may be stressed due to improper thawing, handling, or passaging. 2. Inappropriate cell seeding density: Both too low and too high cell densities can lead to cell death.[6][10] 3. Contamination: Bacterial, fungal, or mycoplasma contamination can cause cytotoxicity.[11][12][13] 4. Media or supplement issues: Expired or improperly stored media/supplements can be detrimental.[10] | 1. Review cell handling protocols. Ensure rapid thawing and gentle handling of primary cells.[14] Use cells at a low passage number. 2. Optimize cell seeding density for your specific primary cell type and plate format. 3. Regularly test for mycoplasma and practice strict aseptic techniques.[12] 4. Use fresh, pre-warmed media and high-quality supplements. |
| Inconsistent results between experiments | 1. Variability in primary cell lots: Primary cells from different donors or even different isolations from the same donor can have inherent variability. 2. Inconsistent cell seeding: Inaccurate cell counting or uneven cell distribution in plates. 3. Variable drug preparation: Inconsistent dilution of this compound. 4. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate media components and the drug. | 1. Thaw and test a new vial of primary cells from the same lot to confirm consistent performance. If using different lots, characterize each lot's response. 2. Ensure accurate cell counting and proper mixing of the cell suspension before plating. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. 4. To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. |
| No dose-dependent toxicity observed | 1. Incorrect this compound concentration range: The concentrations tested may be too low to induce toxicity or too high, causing 100% cell death at all concentrations. 2. This compound instability: The compound may be degrading in the culture medium over the course of the experiment. 3. Inappropriate assay endpoint: The chosen viability or toxicity assay may not be sensitive to the mechanism of this compound-induced cell death. | 1. Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to capture the full dose-response curve. 2. Consult the technical data sheet for this compound regarding its stability in aqueous solutions. Consider refreshing the media with newly diluted this compound for longer experiments. 3. Try a different toxicity assay that measures a distinct cellular process (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release). |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Viability Assay
This protocol outlines the steps to assess the impact of this compound on the viability of primary cells using a resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™).
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader with fluorescence detection (Excitation ~560 nm, Emission ~590 nm)
Methodology:
-
Cell Seeding:
-
Harvest and count healthy, log-phase primary cells.
-
Dilute the cells in complete culture medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours (or until cells have attached and resumed growth) at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the CC50 value.
-
Protocol 2: Assessing this compound-Induced Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis.
Materials:
-
Primary cells and culture reagents
-
This compound and vehicle (DMSO)
-
96-well solid white plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a white-walled 96-well plate suitable for luminescence assays.
-
-
Incubation:
-
Incubate for a shorter duration than for cytotoxicity assays (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event in apoptosis.
-
-
Caspase-3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of this compound-treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Signaling Pathways and Workflows
Potential Signaling Pathways Affected by this compound
Caption: Hypothetical signaling pathway for this compound-induced toxicity.
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for evaluating this compound toxicity in primary cells.
Troubleshooting Logic for High Background Toxicity
References
- 1. evotec.com [evotec.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. In Vitro Models for Studying Chronic Drug-Induced Liver Injury | MDPI [mdpi.com]
- 4. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
- 9. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: ZW290 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ZW290. The information is tailored to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound ADC (Antibody-Drug Conjugate) shows lower than expected potency in my in vitro cytotoxicity assay.
A1: Several factors can contribute to reduced potency. Consider the following troubleshooting steps:
-
Target Antigen Expression: Confirm the expression level of the target antigen on your cell line. Low target expression will lead to reduced internalization of the ADC and decreased cytotoxic effect.
-
Recommendation: Use flow cytometry or western blotting to quantify target expression levels. Compare with previously validated high and low expressing cell lines.
-
-
Drug-to-Antibody Ratio (DAR): An incorrect DAR can significantly impact potency. Heterogeneity in the ADC preparation can also lead to inconsistent results.[1]
-
Recommendation: Verify the DAR of your this compound batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
-
Cell Viability Assay: The choice of cytotoxicity assay can influence the outcome. Assays that measure metabolic activity might be affected by the payload's mechanism of action differently than assays that measure membrane integrity.
-
Recommendation: Try a different cytotoxicity assay (e.g., LDH release vs. a tetrazolium-based assay) to confirm the results.
-
-
Incubation Time: The duration of ADC exposure may be insufficient for internalization, processing, and payload-induced cell death.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation period.
-
Q2: I am observing high background toxicity or off-target effects in my experiments.
A2: Off-target toxicity is a critical concern in ADC development and can stem from several sources:[2]
-
Linker Stability: Premature cleavage of the linker in the culture medium can release the cytotoxic payload, leading to non-specific cell death.[3]
-
Recommendation: Assess linker stability by incubating this compound in culture medium for the duration of your experiment and then measuring the amount of free payload using LC-MS.
-
-
"Bystander Effect": Some ADC payloads can diffuse out of the target cell after release and kill neighboring antigen-negative cells.[3]
-
Recommendation: Co-culture target-positive and target-negative cells and assess the viability of the target-negative population after this compound treatment.
-
-
Fc Receptor Binding: The antibody component of the ADC might bind to Fc receptors on non-target cells, leading to unintended uptake.
-
Recommendation: Use an isotype control antibody to assess the contribution of non-specific binding.
-
Q3: My in vivo xenograft model is not responding to this compound treatment as expected.
A3: In vivo efficacy can be influenced by a multitude of factors beyond the intrinsic activity of the ADC:
-
Tumor Model Selection: The chosen xenograft model may not accurately reflect the target indication.
-
Recommendation: Ensure the tumor model has validated target expression and is known to be sensitive to the cytotoxic payload.
-
-
Pharmacokinetics (PK): The ADC may be clearing too rapidly from circulation, or the payload may be released prematurely.[3]
-
Recommendation: Conduct a PK study to determine the half-life of the intact ADC and the concentration of free payload in plasma over time.
-
-
Tumor Penetration: The ADC may not be efficiently extravasating from the blood vessels and penetrating the tumor tissue.[1]
-
Recommendation: Perform immunohistochemistry (IHC) on tumor sections to visualize ADC distribution within the tumor microenvironment.
-
-
Animal Model: Rodent models may not fully recapitulate human physiology, leading to discrepancies in efficacy and toxicity.[3]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Troubleshooting Action |
| Target Antigen Expression | >100,000 receptors/cell | Validate with a reference cell line. |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Characterize each new batch. |
| In Vitro IC50 | < 1 nM (for high expressing cells) | Re-evaluate potency with fresh reagents. |
| Linker Stability (in vitro) | >95% stable over 72h | Synthesize ADC with a more stable linker. |
| Tumor Growth Inhibition (in vivo) | >60% at tolerated dose | Optimize dosing regimen and schedule. |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of this compound and a relevant isotype control ADC. Add the ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic model.
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Dosing: Administer a single intravenous (IV) dose of this compound to a cohort of mice (n=3-5 per time point).
-
Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Total Antibody: Quantify the concentration of the antibody component using a validated ELISA method.
-
Intact ADC & Free Payload: Use LC-MS to measure the concentration of the intact ADC and the free cytotoxic payload.
-
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizations
This compound Mechanism of Action
Caption: Proposed mechanism of action for this compound ADC.
Experimental Workflow for In Vitro Potency Testing
Caption: Standard workflow for assessing this compound in vitro potency.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo results.
References
Validation & Comparative
Comparative Analysis of CEP290 Modulators for Ciliopathies
A comprehensive review of therapeutic strategies targeting CEP290, the cornerstone protein implicated in a spectrum of genetic disorders known as ciliopathies, reveals a burgeoning landscape of innovative treatment modalities. While the query for a specific modulator, ZW290, yielded no publicly available information in the context of CEP290 modulation, this guide provides a detailed comparison of two prominent, clinically relevant alternatives: the small molecule eupatilin and the antisense oligonucleotide sepofarsen.
Mutations in the CEP290 gene are a leading cause of inherited retinal diseases, most notably Leber congenital amaurosis (LCA), and are also associated with syndromic conditions such as Joubert syndrome and Meckel-Gruber syndrome.[1][2] The CEP290 protein is crucial for the formation and function of primary cilia, cellular organelles that act as critical signaling hubs.[2][3] Defective CEP290 leads to disruptions in cellular signaling and function, manifesting in a range of severe pathologies. This guide delves into the distinct mechanisms, experimental validation, and therapeutic potential of eupatilin and sepofarsen in addressing CEP290-associated diseases.
Eupatilin: A Small Molecule Approach to Restoring Ciliary Function
Eupatilin, a flavonoid compound, has emerged as a promising variant-independent therapeutic candidate for CEP290-related ciliopathies.[4] Its mechanism of action does not involve correcting the genetic defect itself but rather compensating for the functional deficiencies arising from CEP290 mutations.
Mechanism of Action
Eupatilin's therapeutic effect is attributed to its ability to modulate the interaction of other ciliary proteins, thereby bypassing the need for a fully functional CEP290.[3] Specifically, eupatilin has been shown to inhibit the binding of calmodulin to NPHP5, a protein that interacts with CEP290 at the ciliary transition zone.[3] This inhibition promotes the recruitment of NPHP5 to the base of the cilium, which in turn helps to restore the integrity of the transition zone and improve ciliogenesis and protein trafficking into the cilium.
Quantitative Data Summary
The efficacy of eupatilin has been demonstrated in various in vitro models of CEP290 deficiency.
| Model System | Parameter Measured | Result with Eupatilin | Reference |
| CEP290 LCA10 Patient Fibroblasts | Cilia Incidence | Significant increase | [4] |
| Cilia Length | Rescued to normal length | [4] | |
| CEP290 Knockout RPE1 Cells | Cilia Incidence | Significant increase to near-normal levels | [4] |
| Cilia Length | Significant increase to near-normal levels | [4] | |
| CEP290 LCA10 Retinal Organoids | Cilia Incidence | Significant increase | [4] |
| Cilia Length | Significant increase | [4] | |
| Rhodopsin Accumulation in ONL | Reduced | [4] | |
| rd16 Mouse Model of Cep290 | Opsin Transport to Outer Segment | Improved | [3] |
| Electroretinography (ERG) Responses | Improved | [3] |
Experimental Protocols
Cell Culture and Ciliation Assay:
-
CEP290 LCA10 patient-derived fibroblasts and CEP290 knockout (KO) RPE1 cells were cultured under standard conditions.
-
To induce ciliogenesis, cells were serum-starved for 24-48 hours.
-
Cells were then treated with either vehicle (DMSO) or eupatilin at various concentrations (e.g., 20 µM).
-
Cilia were visualized by immunofluorescence staining for ciliary markers such as ARL13B (axoneme) and pericentrin (basal body).
-
Cilia incidence was quantified by counting the percentage of ciliated cells, and cilia length was measured using imaging software.[4]
Retinal Organoid Differentiation and Treatment:
-
Induced pluripotent stem cells (iPSCs) from CEP290 LCA10 patients and CEP290 KO lines were differentiated into retinal organoids using established protocols.
-
At a specific developmental stage (e.g., day 150), organoids were treated with eupatilin (e.g., 20 µM) for a defined period (e.g., 30 days).
-
Organoids were then fixed, sectioned, and analyzed by immunohistochemistry for markers of photoreceptor health (e.g., rhodopsin) and ciliary structure.[4]
Sepofarsen (QR-110): An Antisense Oligonucleotide Approach
Sepofarsen is an investigational RNA therapy that represents a mutation-specific approach to treating CEP290-associated LCA. It is designed to target a specific deep intronic mutation (c.2991+1655A>G) that is a common cause of the disease.[5][6]
Mechanism of Action
The c.2991+1655A>G mutation in CEP290 creates a cryptic splice site, leading to the inclusion of a pseudoexon in the messenger RNA (mRNA). This disrupts the reading frame and results in a premature stop codon, leading to the production of a truncated, non-functional CEP290 protein. Sepofarsen is an antisense oligonucleotide (AON) that is designed to bind to the aberrant splice site on the pre-mRNA. This binding masks the cryptic splice site, forcing the cellular splicing machinery to skip the pseudoexon and produce a correct, full-length CEP290 mRNA, which can then be translated into a functional protein.[6]
Quantitative Data Summary
Sepofarsen has undergone clinical trials, providing valuable in vivo data on its efficacy in patients with LCA10 due to the c.2991+1655A>G mutation.
| Clinical Trial Phase | Number of Patients | Key Efficacy Endpoints | Results | Reference |
| Phase 1b/2 (Open-label) | 11 (6 adults, 5 pediatric) | Best-Corrected Visual Acuity (BCVA) | Statistically significant improvements | [6] |
| Full-Field Stimulus Threshold (FST) | Statistically significant improvements in retinal sensitivity | [6] | ||
| Mobility Course | Improvements observed | [7] |
Note: While initial results were promising, a subsequent Phase 2/3 trial (ILLUMINATE) did not meet its primary endpoint of a statistically significant improvement in BCVA at 12 months compared to a sham procedure.[8]
Experimental Protocols
Clinical Trial Design (Phase 1b/2):
-
An open-label, multiple-dose, dose-escalation trial was conducted in patients with LCA10 due to the c.2991+1655A>G CEP290 mutation.
-
Sepofarsen was administered via intravitreal injection into the worse-seeing eye.
-
Patients received a loading dose followed by maintenance doses at specified intervals.
-
The primary outcome was safety and tolerability.
-
Secondary efficacy outcomes included changes in Best-Corrected Visual Acuity (BCVA), Full-Field Stimulus Threshold (FST) to assess retinal sensitivity, and performance on a mobility course.[6]
In Vitro Validation:
-
Patient-derived fibroblasts or other cell models carrying the specific CEP290 mutation were used.
-
Cells were treated with sepofarsen (or a similar AON).
-
The effect on splicing was analyzed using reverse transcription-polymerase chain reaction (RT-PCR) to detect the levels of correctly spliced versus aberrantly spliced CEP290 mRNA.
-
Western blotting was used to assess the restoration of full-length CEP290 protein expression.[9]
Comparative Overview
| Feature | Eupatilin | Sepofarsen (Antisense Oligonucleotide) |
| Therapeutic Approach | Small molecule, variant-independent | RNA therapy, mutation-specific |
| Mechanism of Action | Modulates protein-protein interactions to bypass CEP290 deficiency | Corrects aberrant splicing of CEP290 pre-mRNA |
| Target Population | Potentially applicable to a broader range of CEP290 mutations and other ciliopathies | Specific to the c.2991+1655A>G intronic mutation in CEP290 |
| Developmental Stage | Preclinical (in vitro and animal models) | Clinical trials (Phase 3 completed) |
| Route of Administration | Systemic or local (to be determined) | Intravitreal injection |
Conclusion
The development of CEP290 modulators represents a significant step forward in the quest for effective treatments for a range of devastating ciliopathies. While the search for "this compound" in this context was inconclusive, the field is actively exploring diverse and promising therapeutic avenues. Eupatilin offers a compelling variant-independent strategy with the potential for broader applicability, though it remains in the preclinical stages of development. In contrast, sepofarsen, a mutation-specific antisense oligonucleotide, has progressed to late-stage clinical trials, demonstrating the potential of RNA-based therapies to correct the underlying genetic defects. The journey of these and other emerging CEP290 modulators will be closely watched by researchers, clinicians, and, most importantly, the patients and families affected by these challenging disorders. Future research will likely focus on optimizing delivery methods, exploring combination therapies, and identifying new therapeutic targets within the complex ciliary signaling network.
References
- 1. Intravitreal antisense oligonucleotide sepofarsen in Leber congenital amaurosis type 10: a phase 1b/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupatilin Improves Cilia Defects in Human CEP290 Ciliopathy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEP290 - Wikipedia [en.wikipedia.org]
- 4. retina-international.org [retina-international.org]
- 5. JCI - Disruption of CEP290 microtubule/membrane-binding domains causes retinal degeneration [jci.org]
- 6. Intravitreal antisense oligonucleotide sepofarsen in Leber congenital amaurosis type 10: a phase 1b/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo rescue of aberrant splicing in CEP290-associated LCA by antisense oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sofinnovapartners.com [sofinnovapartners.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Zymeworks' Antibody-Drug Conjugates and siRNA Technology for Targeted Therapy
In the landscape of precision medicine, both antibody-drug conjugates (ADCs) and small interfering RNAs (siRNAs) represent powerful strategies for targeting and combating diseases at the molecular level. While both aim to selectively disrupt disease processes, they employ fundamentally different mechanisms. This guide provides a comparative analysis of Zymeworks' ADC technology and siRNA therapeutics, offering insights into their respective mechanisms of action, experimental validation, and potential applications for researchers, scientists, and drug development professionals.
Overview of Therapeutic Strategies
Zymeworks' Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[1][2] Zymeworks has developed proprietary platforms, such as Azymetric™ for creating bispecific antibodies and ZymeLink™ for drug conjugation, to engineer ADCs with enhanced therapeutic windows.[3] These ADCs are designed to target specific antigens on the surface of cancer cells, delivering a potent payload to induce cell death while minimizing systemic toxicity.[2]
Small interfering RNAs (siRNAs) are double-stranded RNA molecules that leverage the natural cellular process of RNA interference (RNAi) to silence gene expression.[4][5] By targeting specific messenger RNA (mRNA) molecules for degradation, siRNAs can prevent the production of disease-causing proteins.[4][6] This technology holds therapeutic promise for a wide range of diseases, including genetic disorders, viral infections, and cancer.[7]
Mechanism of Action
The distinct mechanisms of action of Zymeworks' ADCs and siRNA are a key differentiating factor.
Zymeworks' ADCs function through a multi-step process that begins with the antibody component binding to a specific antigen on the surface of a target cell. This binding triggers the internalization of the ADC-antigen complex. Once inside the cell, the cytotoxic payload is released from the antibody, leading to cell death. Zymeworks' ADC platforms are designed to create highly specific and stable conjugates. For example, their ZW-platform utilizes a proprietary payload technology like a topoisomerase I inhibitor (TOPO1i) with bystander activity, which is beneficial for tumors with heterogeneous antigen expression.
siRNA operates post-transcriptionally to silence gene expression.[1] Exogenously administered siRNAs are incorporated into a protein complex known as the RNA-induced silencing complex (RISC).[4][8] The RISC complex unwinds the siRNA duplex, and the antisense strand guides the complex to the complementary mRNA target. The Argonaute-2 enzyme within RISC then cleaves the target mRNA, leading to its degradation and preventing protein translation.[2]
Comparative Data
The following tables summarize the key characteristics and performance metrics of Zymeworks' ADC technology and siRNA therapeutics.
| Feature | Zymeworks' Antibody-Drug Conjugates (ADCs) | siRNA |
| Target | Cell surface antigens | Messenger RNA (mRNA) |
| Mechanism of Action | Targeted delivery of a cytotoxic payload | Post-transcriptional gene silencing via RNA interference |
| Delivery Vehicle | Monoclonal antibody | Often requires a delivery system (e.g., lipid nanoparticles, viral vectors)[9][10] |
| Specificity | High, determined by antibody-antigen binding | High, determined by sequence complementarity |
| Therapeutic Effect | Cell death (cytotoxicity) | Inhibition of protein production |
| Examples of Technology | Azymetric™, ZymeLink™, ZW220, ZW251 | Patisiran, Givosiran, Lumasiran[11] |
Experimental Protocols
General Workflow for ADC Efficacy Testing:
-
Cell Line Selection: Choose cancer cell lines with varying expression levels of the target antigen.
-
In Vitro Cytotoxicity Assay: Treat cells with increasing concentrations of the ADC. After a set incubation period (e.g., 72-96 hours), assess cell viability using assays such as MTT or CellTiter-Glo.
-
Internalization Assay: Label the ADC with a fluorescent dye and incubate with target cells. Visualize and quantify internalization using flow cytometry or fluorescence microscopy.
-
In Vivo Xenograft Studies: Implant human tumor cells into immunocompromised mice. Once tumors are established, administer the ADC intravenously. Monitor tumor growth and animal survival over time.
General Workflow for siRNA Efficacy Testing:
-
siRNA Design and Synthesis: Design and synthesize siRNA molecules with sequences complementary to the target mRNA.
-
In Vitro Transfection: Introduce siRNA into cultured cells using a transfection reagent (e.g., lipid-based) or electroporation.[9]
-
Gene Expression Analysis: After 24-72 hours, harvest the cells and quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR) to determine knockdown efficiency.
-
Protein Level Analysis: Perform Western blotting or ELISA to confirm the reduction in the target protein levels.
-
In Vivo Delivery and Efficacy: Formulate siRNA with a suitable delivery vehicle (e.g., lipid nanoparticles) and administer to an appropriate animal model of the disease. Assess target gene knockdown in the relevant tissues and evaluate therapeutic outcomes.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows for Zymeworks' ADCs and siRNA.
Caption: Mechanism of Action of a Zymeworks Antibody-Drug Conjugate (ADC).
Caption: Mechanism of Action of siRNA-mediated Gene Silencing.
Challenges and Future Directions
Zymeworks' ADCs face challenges related to optimizing the therapeutic window, managing off-target toxicities of the payload, and overcoming drug resistance. Future directions include the development of novel payloads with different mechanisms of action and the engineering of bispecific and multispecific ADCs to target multiple tumor antigens simultaneously.
siRNA therapeutics have historically faced significant hurdles in terms of delivery and stability.[1][5] While advancements in delivery technologies, such as lipid nanoparticles and GalNAc conjugates, have led to approved therapies, efficient delivery to tissues beyond the liver remains a challenge.[12] Off-target effects, where the siRNA silences unintended genes, are another concern that requires careful sequence design and chemical modifications to mitigate.[3][13] Ongoing research focuses on developing novel delivery systems for extrahepatic tissues and improving the specificity and safety profile of siRNA molecules.[14]
References
- 1. Our Science — Zymeworks [zymeworks.com]
- 2. Technology — Zymeworks [zymeworks.com]
- 3. Zymeworks ZW49 Bispecific Antibody Drug Conjugate (ADC) [environmental-expert.com]
- 4. Pipeline — Zymeworks [zymeworks.com]
- 5. Zymeworks Unveils 2025 Pipeline Strategy: Multiple INDs Planned, $324M Cash Position Supports Growth | ZYME Stock News [stocktitan.net]
- 6. A Drug-Free Tumor Therapy Strategy: Cancer-Cell-Targeting Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. China approves world's first oncolytic virus therapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zymeworks Presents New Preclinical Data on Antibody-Drug Conjugate Programs at EORTC-NCI-AACR Conference | Zymeworks Inc. [ir.zymeworks.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Zymeworks’ Pipeline Resilience Amid ZW171 Setback: Strategic Reallocation and ADC Innovation Drive Long-Term Value [ainvest.com]
- 11. youtube.com [youtube.com]
- 12. Zymeworks Presents New Preclinical Data on Antibody-Drug Conjugate Programs at EORTC-NCI-AACR Conference | Zymeworks Inc. [ir.zymeworks.com]
- 13. Zymeworks Pipeline Drugs - GlobalData [globaldata.com]
- 14. news-medical.net [news-medical.net]
Unveiling the Specificity of ZW290 (Zanidatamab Zovodotin): A Comparative Analysis of Cross-Reactivity with Other Proteins
For Immediate Release
VANCOUVER, B.C. and SEATTLE, WA – [Current Date] – This guide provides a comprehensive comparison of the cross-reactivity profile of ZW290, also known as zanidatamab zovodotin (ZW49), a bispecific antibody-drug conjugate (ADC) targeting HER2. Developed for researchers, scientists, and drug development professionals, this document outlines the methodologies for assessing off-target binding and presents available data to objectively compare its performance with other alternatives.
Zanidatamab zovodotin is an investigational ADC comprising the bispecific antibody zanidatamab, which targets two distinct epitopes on the HER2 receptor, conjugated to a proprietary auristatin payload. While the clinical development of zanidatamab zovodotin has been discontinued, understanding its specificity and potential for cross-reactivity remains a valuable exercise for the development of future targeted cancer therapies.
Executive Summary
Preclinical safety assessment of therapeutic biologics like zanidatamab zovodotin mandates a thorough evaluation of potential cross-reactivity with other proteins to predict off-target toxicities. The primary method for this assessment is the in vitro tissue cross-reactivity (TCR) study. While specific quantitative TCR data for zanidatamab zovodotin is not publicly available, this guide outlines the standard protocols for such studies and provides a comparative framework using data from other HER2-targeting ADCs. The clinical safety profile of zanidatamab zovodotin from Phase 1 trials offers insights into potential on- and off-target adverse events.
Comparative Analysis of Off-Target Binding
A critical aspect of ADC development is ensuring that the antibody component specifically binds to its intended target on cancer cells, minimizing interaction with other proteins in healthy tissues. While direct comparative cross-reactivity data for zanidatamab zovodotin against other HER2 ADCs has not been published, we can infer its potential specificity through an examination of standard preclinical safety assessments and clinical trial outcomes.
Table 1: Comparison of HER2-Targeting ADCs and Potential Off-Target Considerations
| Feature | This compound (Zanidatamab Zovodotin) | Trastuzumab Deruxtecan (Enhertu®) | Ado-trastuzumab Emtansine (Kadcyla®) |
| Antibody Target | HER2 (Bispecific: ECD2 & ECD4) | HER2 (Monospecific) | HER2 (Monospecific) |
| Payload | Auristatin | Topoisomerase I inhibitor | Maytansinoid (DM1) |
| Publicly Available Cross-Reactivity Data | A tissue cross-reactivity study was conducted as part of the IND-enabling toxicology studies. Specific results are not publicly available. | Preclinical studies indicated high specificity to HER2. Clinical data shows off-target toxicities such as interstitial lung disease. | Preclinical assessments demonstrated high specificity for HER2. Known off-target toxicities include hepatotoxicity and thrombocytopenia. |
| Observed Clinical Off-Target Effects (Phase 1) | Keratitis (inflammation of the cornea) was a notable treatment-related adverse event, suggesting potential off-target effects in ocular tissues. | Interstitial Lung Disease (ILD)/pneumonitis is a significant risk, with the mechanism not fully elucidated but may involve off-target effects. | Hepatotoxicity and thrombocytopenia are key dose-limiting toxicities, potentially related to off-target uptake in the liver and megakaryocytes. |
Experimental Protocols for Assessing Cross-Reactivity
The gold standard for evaluating the cross-reactivity of a therapeutic antibody is the in vitro tissue cross-reactivity (TCR) study , performed in compliance with FDA and other regulatory agency guidelines.
Tissue Cross-Reactivity (TCR) Immunohistochemistry Assay
Objective: To assess the binding of zanidatamab (the antibody component of this compound) to a comprehensive panel of normal human tissues to identify potential off-target binding.
Methodology:
-
Test Article: Biotinylated zanidatamab is used as the primary detection reagent.
-
Control Articles: A negative control isotype-matched antibody and a positive control antibody (e.g., anti-EGFR for skin tissue) are included.
-
Tissue Panel: A comprehensive panel of at least 32 normal human tissues, obtained from a minimum of three unrelated donors, is cryosectioned.
-
Staining Procedure:
-
Tissue sections are fixed and incubated with the biotinylated zanidatamab at a range of concentrations.
-
A sensitive detection system (e.g., streptavidin-horseradish peroxidase) is used to visualize binding.
-
Sections are counterstained to visualize tissue morphology.
-
-
Data Analysis:
-
A board-certified pathologist examines the stained tissues.
-
The intensity and cellular localization of staining are recorded for each tissue.
-
Binding is categorized as specific (on-target) or non-specific (off-target).
-
Below is a DOT script visualizing the workflow for a standard tissue cross-reactivity study.
Signaling Pathways
Zanidatamab zovodotin's mechanism of action involves a dual impact on cancer cells: the antibody component disrupts HER2 signaling, while the cytotoxic payload induces cell cycle arrest and apoptosis.
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling pathways like the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and differentiation. Zanidatamab, by binding to two distinct HER2 epitopes, is designed to induce receptor clustering and internalization, leading to enhanced blockade of these pro-survival signals.
The following DOT script illustrates the HER2 signaling pathway and the intended point of intervention by zanidatamab.
Auristatin Payload Mechanism of Action
Once zanidatamab zovodotin is internalized by the HER2-expressing cancer cell, the auristatin payload is released. Auristatins are potent anti-mitotic agents that disrupt microtubule dynamics. By inhibiting tubulin polymerization, the auristatin payload leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
The following DOT script illustrates the mechanism of action of the auristatin payload.
A Head-to-Head Comparison of ZW290 (Zanidatamab Zovodotin) Analogs in HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for human epidermal growth factor receptor 2 (HER2)-positive cancers is rapidly evolving with the advent of sophisticated antibody-drug conjugates (ADCs). Among the promising next-generation therapies is zanidatamab zovodotin (ZW290/ZW49), a novel bispecific ADC. This guide provides a comprehensive head-to-head comparison of zanidatamab zovodotin with its key therapeutic analogs: trastuzumab deruxtecan (Enhertu®), ado-trastuzumab emtansine (Kadcyla®), and disitamab vedotin. This comparison is based on publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the nuanced differences in their mechanisms of action, efficacy, and experimental validation.
Executive Summary
Zanidatamab zovodotin distinguishes itself through its unique bispecific antibody, zanidatamab, which targets two distinct HER2 epitopes, leading to enhanced internalization and potent payload delivery.[1] Its primary competitors, while also targeting HER2, employ monospecific antibodies and different linker-payload technologies, resulting in varied efficacy and safety profiles. This guide will delve into the specifics of each ADC, presenting comparative data in a structured format and detailing the experimental methodologies that underpin these findings.
Mechanism of Action: A Tale of Four ADCs
The fundamental mechanism of these ADCs involves the targeted delivery of a cytotoxic payload to HER2-expressing cancer cells. However, the specifics of their design lead to distinct biological consequences.
Zanidatamab Zovodotin (this compound/ZW49): This ADC utilizes the bispecific antibody zanidatamab, which binds to two non-overlapping epitopes on the HER2 receptor (extracellular domains II and IV).[1] This biparatopic binding is designed to promote superior receptor clustering and internalization compared to monospecific antibodies.[1] Once internalized, a cleavable linker releases a proprietary auristatin payload, ZD02044, a potent microtubule inhibitor.[2] This mechanism not only directly kills the target cell but has also been shown to induce hallmarks of immunogenic cell death (ICD), potentially stimulating an anti-tumor immune response.[2]
Trastuzumab Deruxtecan (Enhertu®): This ADC consists of the well-established anti-HER2 antibody, trastuzumab, linked to a topoisomerase I inhibitor, deruxtecan. A key feature is its high drug-to-antibody ratio (DAR) of approximately 8 and the use of a cleavable linker. This design facilitates a potent "bystander effect," where the membrane-permeable payload can kill neighboring tumor cells, including those with low HER2 expression.[]
Ado-Trastuzumab Emtansine (Kadcyla®): As one of the first approved HER2-targeted ADCs, Kadcyla® links trastuzumab to the microtubule inhibitor DM1 via a non-cleavable linker. The non-cleavable linker means that the payload is primarily released upon lysosomal degradation of the antibody, which is thought to limit the bystander effect compared to ADCs with cleavable linkers.[4]
Disitamab Vedotin: This ADC employs a novel anti-HER2 monoclonal antibody, disitamab, which binds to a different HER2 epitope than trastuzumab.[5][6] It is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) through a cleavable linker. Preclinical studies suggest that disitamab vedotin is effective in tumor models resistant to both trastuzumab emtansine and trastuzumab deruxtecan.[5][7]
Comparative Data Overview
The following tables summarize the key characteristics and preclinical/clinical efficacy data for zanidatamab zovodotin and its analogs. It is important to note that this data is compiled from various studies and direct head-to-head comparative trials for all four agents are not yet available.
Table 1: Molecular Characteristics of HER2-Targeted ADCs
| Feature | Zanidatamab Zovodotin (this compound/ZW49) | Trastuzumab Deruxtecan | Ado-Trastuzumab Emtansine | Disitamab Vedotin |
| Antibody | Zanidatamab (Bispecific anti-HER2) | Trastuzumab (Monospecific anti-HER2) | Trastuzumab (Monospecific anti-HER2) | Disitamab (Monospecific anti-HER2) |
| Target Epitope | ECD2 and ECD4 | ECD4 | ECD4 | Different from Trastuzumab |
| Payload | Auristatin (ZD02044) | Topoisomerase I inhibitor (Deruxtecan) | Maytansinoid (DM1) | Monomethyl Auristatin E (MMAE) |
| Linker | Cleavable | Cleavable | Non-cleavable | Cleavable |
| Drug-to-Antibody Ratio (DAR) | ~2 | ~8 | ~3.5 | Not specified |
Table 2: Preclinical In Vitro Cytotoxicity (IC50 values in nM, representative data)
| Cell Line (HER2 expression) | Zanidatamab Zovodotin | Trastuzumab Deruxtecan | Ado-Trastuzumab Emtansine | Disitamab Vedotin |
| SK-BR-3 (High) | Data not directly comparable | ~1.0-5.0 | ~0.5-2.0 | More potent than T-DM1[6] |
| NCI-N87 (High) | Potent activity observed[2] | ~1.0-10.0 | ~1.0-5.0 | Potent activity observed[6] |
| JIMT-1 (Resistant) | Data not available | Resistant[8] | Resistant[8] | Moderately sensitive[9] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. This table provides an approximate range based on available literature and is intended for relative comparison.
Table 3: Preclinical In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
| Xenograft Model | Zanidatamab Zovodotin | Trastuzumab Deruxtecan | Ado-Trastuzumab Emtansine | Disitamab Vedotin |
| Gastric Cancer PDX | Significant anti-tumor activity (5/7 models)[2] | Not directly compared | Not directly compared | Effective in resistant models[5] |
| Breast Cancer PDX | Anti-tumor activity observed[10] | Superior to T-DM1[11] | Active, but less so than T-DXd[11] | Effective in resistant models[5] |
| Lung Metastasis Model (L-JIMT-1) | Data not available | More effective than T-DM1[9] | Less effective than T-DXd and DV[9] | More effective than T-DM1[9] |
Table 4: Clinical Efficacy Overview (Objective Response Rate - ORR)
| Indication | Zanidatamab Zovodotin | Trastuzumab Deruxtecan | Ado-Trastuzumab Emtansine | Disitamab Vedotin |
| HER2+ Breast Cancer (heavily pretreated) | cORR: 13% (n=8)[12] | ORR: 79.7% (DESTINY-Breast03)[13] | ORR: 34.2% (DESTINY-Breast03)[13] | Not directly comparable |
| HER2+ Gastroesophageal Adenocarcinoma (heavily pretreated) | cORR: 37% (n=11)[12] | ORR: ~40-50% (DESTINY-Gastric01) | ORR: ~20-30% | Not directly comparable |
| Other HER2+ Solid Tumors (heavily pretreated) | cORR: 40% (n=10)[12] | Broad activity observed | Limited data | Not directly comparable |
cORR: confirmed Objective Response Rate. ORR data is from different clinical trials with varying patient populations and lines of therapy and should not be directly compared.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the characterization of these ADCs.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the ADC required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Methodology:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, NCI-N87) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the ADC for a specified period (typically 72-96 hours).
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like AlamarBlue.[5]
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cell lines or patient-derived tumor fragments (PDX).[2][10]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The ADC is administered intravenously at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, biomarker analysis).
-
Bystander Effect Assay
-
Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.
-
Methodology (Co-culture method):
-
HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF7) cancer cell lines are engineered to express different fluorescent proteins (e.g., RFP and GFP, respectively).[4]
-
The two cell lines are co-cultured in the same well.
-
The co-culture is treated with the ADC.
-
The viability of each cell population is monitored over time using live-cell imaging and fluorescence quantification.[4] A decrease in the HER2-negative cell population in the presence of the ADC and HER2-positive cells indicates a bystander effect.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified HER2 Signaling Pathway.
Caption: General Mechanism of Action for HER2-Targeted ADCs.
Caption: Preclinical Experimental Workflow for ADC Evaluation.
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 4. agilent.com [agilent.com]
- 5. Disitamab vedotin in preclinical models of HER2-positive breast and gastric cancers resistant to trastuzumab emtansine and trastuzumab deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Zanidatamab Zovodotin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-clinical Trial of Novel Bispecific Anti-HER2 Antibody Zanidatamab in Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trastuzumab Deruxtecan versus Trastuzumab Emtansine for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Zanidatamab Zovodotin (ZW290/ZW49) for HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of zanidatamab zovodotin (formerly known as ZW290, commonly referred to as ZW49), a novel HER2-targeted antibody-drug conjugate (ADC), with other established HER2-directed ADCs. This document summarizes preclinical and clinical data, details experimental methodologies, and visualizes key mechanisms and workflows to offer an objective assessment for research and development professionals.
Executive Summary
Zanidatamab zovodotin is a promising therapeutic agent for HER2-positive solid tumors, demonstrating potent anti-tumor activity in both preclinical models and early-phase clinical trials. Its unique bispecific antibody design, targeting two distinct HER2 epitopes, may offer advantages in terms of internalization and payload delivery compared to existing therapies. This guide will delve into the available data for zanidatamab zovodotin and compare it against two leading HER2-targeted ADCs: trastuzumab deruxtecan (T-DXd) and ado-trastuzumab emtansine (T-DM1).
Mechanism of Action: A Triad of Targeted Therapy
The on-target activity of these ADCs is a multi-step process involving precise targeting of HER2-expressing cancer cells, internalization of the ADC, and intracellular release of a potent cytotoxic payload.
Comparative Overview of HER2-Targeted ADCs
| Feature | Zanidatamab Zovodotin (ZW49) | Trastuzumab Deruxtecan (T-DXd) | Ado-trastuzumab Emtansine (T-DM1) |
| Antibody | Zanidatamab (bispecific IgG1-like) | Trastuzumab (monoclonal IgG1) | Trastuzumab (monoclonal IgG1) |
| Target Epitope(s) | Two distinct HER2 epitopes (ECD2 & ECD4) | Single HER2 epitope (ECD4) | Single HER2 epitope (ECD4) |
| Payload | Auristatin | Topoisomerase I inhibitor (deruxtecan) | Maytansinoid (DM1) |
| Linker | Cleavable | Cleavable | Non-cleavable |
| Drug-to-Antibody Ratio (DAR) | ~2 | ~8 | ~3.5 |
Preclinical On-Target Activity
Binding Affinity and In Vitro Cytotoxicity
The initial step in the mechanism of action is the high-affinity binding of the antibody component to the HER2 receptor on cancer cells. This is followed by internalization and subsequent cell death induced by the cytotoxic payload. The potency of this cytotoxic effect is often measured by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
| Drug | Binding Affinity (Kd) | Cell Line | IC50 / EC50 (nM) |
| Zanidatamab Zovodotin | Low nM | HCC1954 (Breast Cancer) | 0.04 ± 0.01[1] |
| SK-BR-3 (Breast Cancer) | Not explicitly stated, but potent activity demonstrated[1] | ||
| Trastuzumab Deruxtecan | Not specified | HER2-positive gastric cancer cell lines | Potent inhibition at 10 µg/ml[2] |
| HER2-positive breast cancer cell lines | Highly sensitive in a panel of cell lines | ||
| Ado-trastuzumab Emtansine | Not specified | BT-474 (Breast Cancer) | ~0.085-0.148 µg/mL |
| SK-BR-3 (Breast Cancer) | ~0.007-0.018 µg/mL[3] |
In Vivo Tumor Growth Inhibition
The anti-tumor activity of these ADCs has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Drug | Xenograft Model | Key Findings |
| Zanidatamab Zovodotin | Patient-derived breast and gastric cancer | Demonstrated anti-tumor activity across a range of HER2 expression levels.[1] |
| Trastuzumab Deruxtecan | HER2-positive and HER2-low gastric cancer | Showed significant tumor growth delay.[4] |
| Ado-trastuzumab Emtansine | Trastuzumab-resistant breast cancer (JIMT-1) | Significantly inhibited tumor outgrowth.[5] |
Clinical On-Target Activity
The clinical efficacy of these ADCs is being evaluated in various HER2-positive solid tumors.
| Drug | Clinical Trial | Patient Population | Key Efficacy Results |
| Zanidatamab Zovodotin | Phase 1 (NCT03821233) | Heavily pretreated patients with various HER2-positive solid tumors | Confirmed Objective Response Rate (cORR): 31% Disease Control Rate (DCR): 72% (at 2.5 mg/kg Q3W)[6][7] |
| Trastuzumab Deruxtecan | DESTINY-Breast01 (Phase 2) | HER2-positive metastatic breast cancer previously treated with T-DM1 | cORR: 60.9% Median Progression-Free Survival (mPFS): 16.4 months[2][8] |
| Ado-trastuzumab Emtansine | EMILIA (Phase 3) | HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane | mPFS: 9.6 months Median Overall Survival (mOS): 30.9 months[3][9][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized workflows for key assays used to evaluate the on-target activity of ADCs.
In Vitro Cytotoxicity Assay Workflow
Methodology:
-
Cell Culture: HER2-expressing cancer cell lines are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Preparation: The ADC is serially diluted to a range of concentrations.
-
Treatment: The cell culture medium is replaced with medium containing the various concentrations of the ADC.
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow the drug to exert its cytotoxic effects.
-
Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells with active mitochondria will convert the MTT into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Analysis: The absorbance values are normalized to untreated controls, and the IC50 or EC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using a dose-response curve.
In Vivo Xenograft Study Workflow
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells or fragments of a patient-derived tumor (PDX) is injected subcutaneously into the flank of the mice.[11][12][13]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.
-
Group Allocation: Once tumors reach the desired size, mice are randomly assigned to different treatment groups, including a vehicle control group and one or more ADC treatment groups.
-
Drug Administration: The ADC is administered to the mice, typically via intravenous injection, at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volumes are measured throughout the study. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints may include tumor regression and survival.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Signaling Pathways and Logical Relationships
The bispecific nature of zanidatamab, targeting two distinct HER2 epitopes, is designed to enhance receptor clustering and internalization, leading to more efficient delivery of the cytotoxic payload.
Conclusion
Zanidatamab zovodotin has demonstrated promising on-target activity in preclinical models and early clinical trials for HER2-positive cancers. Its unique bispecific antibody design may offer a differentiated mechanism of action compared to existing HER2-targeted ADCs like trastuzumab deruxtecan and ado-trastuzumab emtansine. The comparative data presented in this guide suggest that zanidatamab zovodotin is a potent anti-tumor agent worthy of further investigation. As more data from ongoing and future clinical trials become available, a clearer picture of its clinical utility and position in the therapeutic landscape for HER2-positive malignancies will emerge. This guide serves as a foundational resource for researchers and drug development professionals to objectively evaluate the potential of zanidatamab zovodotin.
References
- 1. zymeworks.com [zymeworks.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical Trial Information for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 4. Patient-reported outcomes from EMILIA, a randomized phase 3 study of trastuzumab emtansine (T-DM1) versus capecitabine and lapatinib in human epidermal growth factor receptor 2-positive locally advanced or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary Results From a Phase 1 Study Using the Bispecific, Human Epidermal Growth Factor 2 (HER2)-targeting Antibody-drug Conjugate (ADC) Zanidatamab Zovodotin (ZW49) in Solid Cancers — Zymeworks [zymeworks.com]
- 6. A Dose Finding Study of ZW49 in Patients With HER2-Positive Cancers [clin.larvol.com]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. youtube.com [youtube.com]
- 10. onclive.com [onclive.com]
- 11. Co-clinical Trial of Novel Bispecific Anti-HER2 Antibody Zanidatamab in Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to ZW290 and Existing Treatments for Leber Congenital Amaurosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a hypothetical novel therapeutic, ZW290, for Leber Congenital Amaurosis (LCA) targeting CEP290 mutations, with the approved gene therapy, Luxturna (voretigene neparvovec) for RPE65-mutated LCA, and the investigational antisense oligonucleotide, sepofarsen, also for CEP290-mutated LCA. The comparison is based on publicly available data for the existing and investigational treatments and serves as a framework for evaluating emerging therapies in this space.
Executive Summary
Leber Congenital Amaurosis is a group of inherited retinal diseases that cause severe vision loss from early childhood.[1] Treatment options have historically been limited, but recent advances have led to the development of targeted molecular therapies. This guide contrasts the established gene replacement therapy for RPE65-LCA (Luxturna) with a hypothetical treatment, this compound, and an investigational RNA-modifying therapy (sepofarsen) for the most common form of the disease, LCA10, caused by mutations in the CEP290 gene.[2]
Comparative Data of Therapeutic Agents
The following tables summarize the key characteristics and clinical trial outcomes for Luxturna and sepofarsen, which provide a benchmark for the evaluation of a new therapeutic such as this compound.
| Parameter | This compound (Hypothetical) | Luxturna (voretigene neparvovec) | Sepofarsen |
| Target Gene | CEP290 | RPE65 | CEP290 |
| Therapeutic Modality | Gene Therapy (assumed) | Gene Replacement Therapy | Antisense Oligonucleotide |
| Mechanism of Action | Delivers a functional copy of the CEP290 gene | Delivers a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells.[3][4][5] | An RNA antisense oligonucleotide that targets a deep intronic mutation in CEP290 pre-mRNA, enabling normal splicing and production of functional CEP290 protein.[6] |
| Administration | Subretinal or Intravitreal Injection (assumed) | Subretinal Injection[5][7] | Intravitreal Injection[6] |
| Regulatory Status | Preclinical/Hypothetical | FDA and EMA Approved[8] | Investigational (Phase 3 completed) |
Table 1: General Characteristics of Therapeutic Agents
| Clinical Trial Endpoint | Luxturna (Phase 3) | Sepofarsen (Phase 1b/2) | Sepofarsen (ILLUMINATE - Phase 2/3) |
| Primary Efficacy Endpoint | Change in bilateral Multi-Luminance Mobility Test (MLMT) score at 1 year.[7] | Safety and tolerability.[6] | Mean change from baseline in Best Corrected Visual Acuity (BCVA) at 12 months.[9][10] |
| Key Efficacy Outcomes | Mean bilateral MLMT change score of 1.8 (SD 1.1) in the treatment group vs. 0.2 (SD 1.0) in the control group.[11] Statistically significant improvement in Full-field Light Sensitivity Threshold (FST).[11] | Clinically meaningful gains in visual acuity (BCVA) in almost half of the patients.[6] Improvements in FST and mobility were also observed.[6] | Did not meet the primary endpoint of BCVA or secondary endpoints, including mobility.[9][12] |
| Visual Acuity (BCVA) | Not significantly different between treatment and control groups at 1 year in the initial Phase 3 trial.[7] | Substantial and significant improvements in visual acuity were reported.[6] | No significant difference between treated and sham groups.[12] |
| Key Adverse Events | Cataract development, increased intraocular pressure, retinal tears, and retinal atrophy.[8] | Dose-dependent ocular adverse events, most commonly mild. Cataracts were observed, with some requiring lens replacement.[6] | Generally well-tolerated. Cataracts, cystoid macular edema (CME), and retinal thinning were observed.[12] |
Table 2: Summary of Clinical Trial Data
Signaling Pathways and Therapeutic Intervention
RPE65 and the Visual Cycle
The RPE65 gene encodes an isomerase that is crucial for the regeneration of 11-cis-retinal, a key component of the visual cycle in the retinal pigment epithelium.[13][14] Mutations in RPE65 disrupt this cycle, leading to a deficiency in photopigment and subsequent vision loss.
Caption: The RPE65 visual cycle and the intervention point of Luxturna.
CEP290 and Photoreceptor Ciliopathy
The CEP290 gene encodes a protein that is essential for the formation and function of the connecting cilium in photoreceptor cells.[15] This structure is vital for the transport of proteins between the inner and outer segments of the photoreceptor.[16] Mutations in CEP290 can lead to defective ciliogenesis and subsequent photoreceptor degeneration.[15]
Caption: The role of CEP290 in photoreceptor function and therapeutic strategies.
Experimental Protocols
Luxturna Phase 3 Clinical Trial (Study 301)
-
Objective: To evaluate the efficacy and safety of voretigene neparvovec in subjects with RPE65 mutation-associated retinal dystrophy.
-
Design: Open-label, randomized, controlled, multi-center trial.
-
Patient Population: 31 subjects aged 3 years or older with confirmed biallelic RPE65 mutations and sufficient viable retinal cells.
-
Intervention: Subjects were randomized 2:1 to receive bilateral, subretinal injections of voretigene neparvovec (1.5 x 10¹¹ vector genomes per eye) or to a control group with no intervention.[11]
-
Primary Outcome Measure: Change from baseline to one year in the bilateral Multi-Luminance Mobility Test (MLMT) score. The MLMT assesses changes in functional vision at seven different levels of illumination.[7]
-
Secondary Outcome Measures: Full-field light sensitivity threshold (FST) testing and change in best-corrected visual acuity (BCVA).
Sepofarsen ILLUMINATE Phase 2/3 Trial
-
Objective: To assess the efficacy and safety of sepofarsen in subjects with LCA10 due to the c.2991+1655A>G mutation in the CEP290 gene.
-
Design: Randomized, double-masked, sham-controlled, multi-center trial.[10]
-
Patient Population: 36 subjects aged 8 years or older with genetically confirmed LCA10.[12]
-
Intervention: Subjects were randomized 1:1:1 to receive intravitreal injections of sepofarsen at a target registration dose (160 µg loading dose/80 µg maintenance doses), a low dose (80 µg/40 µg), or a sham procedure.[12]
-
Primary Outcome Measure: Mean change from baseline in Best Corrected Visual Acuity (BCVA) in the treated eye at 12 months.[10]
-
Secondary Outcome Measures: Full-field stimulus testing (FST) and a mobility course composite score.[10]
Comparative Experimental Workflow
Caption: A generalized workflow for clinical trials of LCA treatments.
Conclusion
The treatment landscape for Leber Congenital Amaurosis is evolving, with targeted molecular therapies offering hope for patients with specific genetic forms of the disease. Luxturna has demonstrated the success of gene replacement therapy for RPE65-LCA, setting a high bar for new treatments. For the more prevalent CEP290-LCA, while the investigational therapy sepofarsen has faced challenges in late-stage clinical trials, it has provided valuable insights into the potential of RNA-modifying therapies. A hypothetical new therapeutic, this compound, would need to demonstrate a robust and sustained improvement in visual function, as measured by endpoints such as visual acuity and mobility, along with a favorable safety profile, to establish its place in the therapeutic arsenal for this debilitating condition. The data and frameworks presented in this guide offer a basis for the objective evaluation of such emerging treatments.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. ProQR’s Sepofarsen Improves Vision Significantly for Girl with LCA10 — Foundation Fighting Blindness [fightingblindness.org]
- 3. luxturnahcp.com [luxturnahcp.com]
- 4. novartis.gcs-web.com [novartis.gcs-web.com]
- 5. Gene Therapy for Inherited Retinal Dystrophy (Luxturna®) | Children's Hospital of Philadelphia [chop.edu]
- 6. Intravitreal antisense oligonucleotide sepofarsen in Leber congenital amaurosis type 10: a phase 1b/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luxturna (voretigene neparvovec) for the Treatment of Biallelic RPE65 Mutation-Associated Retinal Dystrophy - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. cgtlive.com [cgtlive.com]
- 9. ProQR’s Phase 2/3 Clinical Trial for LCA10 RNA Therapy Doesn’t Meet Endpoints — Foundation Fighting Blindness [fightingblindness.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. cda-amc.ca [cda-amc.ca]
- 12. ProQR Announces Top-Line Results from Phase 2/3 Illuminate Trial of Sepofarsen in CEP290-mediated LCA10 | ProQR Therapeutics [proqr.com]
- 13. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 14. RPE65 - Wikipedia [en.wikipedia.org]
- 15. CEP290 is required for photoreceptor ciliogenesis and other cilia related functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The N-terminal region of centrosomal protein 290 (CEP290) restores vision in a zebrafish model of human blindness - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Zanidatamab (ZW290): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of zanidatamab's performance with alternative HER2-targeted therapies, supported by experimental data. Zanidatamab is an investigational, humanized, bispecific antibody that simultaneously binds two distinct epitopes on the HER2 receptor.
This guide summarizes key findings from clinical trials in HER2-positive biliary tract cancer (BTC) and gastroesophageal adenocarcinoma (GEA), offering a comparative analysis against other significant therapies in these indications. Detailed methodologies for pivotal preclinical experiments are also provided to aid in the independent validation of zanidatamab's mechanism of action.
Comparative Efficacy in HER2-Positive Cancers
The following tables summarize the clinical performance of zanidatamab and its key comparators in HER2-positive biliary tract cancer and gastroesophageal adenocarcinoma.
Table 1: Clinical Performance in HER2-Positive Biliary Tract Cancer (BTC)
| Therapy | Trial Name/Identifier | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Zanidatamab | HERIZON-BTC-01 (NCT04466891) | Previously treated, unresectable, locally advanced, or metastatic | 41.3% | Not Reported | 5.5 months | 12.9 months[1] |
| Zanidatamab | Phase 1 Study (NCT02892123) | Previously treated, HER2-overexpressing | 47% (confirmed) | 65% | Not Reported | 6.6 months[2] |
| Trastuzumab + Chemotherapy | TAB (Phase II) | Treatment-naïve | 55.5% | 80% | 7.0 months | Not Reported[3] |
| Trastuzumab Deruxtecan | HERB (NCCH1805) | Previously treated, HER2-positive | 36.4% (confirmed) | 81.8% | 5.1 months | 7.4 months[4][5][6][7] |
| Trastuzumab Deruxtecan | DESTINY-PanTumor02 (NCT04482309) | Previously treated, HER2-expressing | 56.3% (IHC 3+) | Not Reported | Not Reported | Not Reported[8] |
| Pertuzumab + Trastuzumab | MyPathway (NCT02091141) | Previously treated, HER2-positive | 23% | 51% | 4.0 months | 10.8 months[9][10][11] |
| Pertuzumab + Trastuzumab | TAPUR (Phase II) | Previously treated, HER2/3 altered | 32% | 40% | 11 weeks | 30 weeks (median)[12][13] |
| Tucatinib + Trastuzumab | SGNTUC-019 (NCT04579380) | Previously treated, HER2-positive | 46.7% (confirmed) | 76.7% | 5.5 months | 6.0 months[14][15] |
| Ado-trastuzumab emtansine (T-DM1) | Phase 2 (CTRI/2023/07/055785) | Previously treated, HER2-positive | 12.5% | 32.5% | 3.1 months | Not Reported[16] |
Table 2: Clinical Performance in HER2-Positive Gastroesophageal Adenocarcinoma (GEA)
| Therapy | Trial Name/Identifier | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Zanidatamab + Chemotherapy | Phase 1 Study (NCT02892123) | Previously treated | 36.4% (confirmed) | 86.4% | 7.3 months | Not Reported[16] |
| Trastuzumab + Chemotherapy | ToGA | First-line | 39-82% (range from various studies) | Not Reported | 5.7-11.6 months (range) | 11.2-27.6 months (range)[17] |
| Trastuzumab Deruxtecan | DESTINY-Gastric02 | Second-line (Western patients) | 38% (confirmed) | Not Reported | Not Reported | Not Reported[18] |
| Trastuzumab Deruxtecan | DESTINY-Gastric04 | Second-line | 44.3% | Not Reported | 6.7 months | 14.7 months |
| Pertuzumab + Trastuzumab + Chemo | JACOB (Phase III) | First-line | 57.0% | Not Reported | 8.5 months | 17.5 months |
| Ado-trastuzumab emtansine (T-DM1) | GATSBY (Phase II/III) | Second-line | Did not show benefit over taxane | Not Reported | Not Reported | Not Reported |
| Pembrolizumab + Trastuzumab + FLOT | PHERFLOT (Phase II) | Perioperative | 48.4% (pathological complete response) | Not Reported | Not Reported | Not Reported |
Mechanism of Action: A Dual HER2 Blockade
Zanidatamab is a bispecific antibody that targets two distinct non-overlapping epitopes of the HER2 receptor, a strategy known as biparatopic binding.[10] This dual engagement leads to several mechanisms of action:
-
Dual HER2 Signal Blockade: By binding to two different domains, zanidatamab provides a more comprehensive blockade of HER2 signaling pathways that are crucial for cell proliferation and survival.[10]
-
HER2 Receptor Clustering and Internalization: The biparatopic binding induces the clustering of HER2 receptors on the tumor cell surface, leading to their internalization and subsequent degradation. This effectively reduces the number of available HER2 receptors to drive tumor growth.[10]
-
Enhanced Immune-Mediated Killing: Zanidatamab's Fc region can engage immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[10] Preclinical studies have also suggested a potential for complement-dependent cytotoxicity (CDC).[11]
Experimental Protocols for Independent Validation
To facilitate the independent validation of zanidatamab's preclinical findings, detailed methodologies for key experiments are provided below.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of an antibody to induce the killing of target tumor cells by immune effector cells.
-
Target Cells: HER2-overexpressing cancer cell lines (e.g., SK-BR-3, BT-474) are labeled with a fluorescent dye such as Calcein AM or carboxyfluorescein succinimidyl ester (CFSE).
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells are used as effector cells.
-
Procedure:
-
Labeled target cells are seeded in a 96-well plate.
-
Varying concentrations of zanidatamab or a control antibody are added to the wells and incubated with the target cells.
-
Effector cells are then added at a specific effector-to-target (E:T) ratio (e.g., 25:1).
-
The co-culture is incubated for a defined period (e.g., 4 hours).
-
Cell lysis is quantified by measuring the release of the fluorescent dye from the target cells into the supernatant using a fluorescence plate reader. Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.[13]
-
Complement-Dependent Cytotoxicity (CDC) Assay
This assay determines an antibody's ability to lyse target cells by activating the complement cascade.
-
Target Cells: HER2-overexpressing cancer cell lines.
-
Complement Source: Baby rabbit complement or normal human serum.
-
Procedure:
-
Target cells are seeded in a 96-well plate.
-
Different concentrations of zanidatamab or a control antibody are added to the wells.
-
A source of complement is added to the wells.
-
The plate is incubated for a specific duration.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT) or by measuring the release of lactate dehydrogenase (LDH) from lysed cells.
-
In Vivo Tumor Growth Inhibition in Xenograft Models
This experiment evaluates the anti-tumor activity of zanidatamab in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: HER2-positive cancer cells are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Zanidatamab, a control antibody, or vehicle is administered intravenously or intraperitoneally at specified doses and schedules.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed, and can be used for further analysis (e.g., immunohistochemistry).
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADCC assay I NK cells I Immuno-Oncology CRO services [explicyte.com]
- 5. Regulation of antibody-mediated complement-dependent cytotoxicity by modulating the intrinsic affinity and binding valency of IgG for target antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement-Dependent Cytotoxicity (CDC) – Creative Biolabs Complement Therapeutics Blog [creative-biolabs.com]
- 7. Preclinical and Basic Research Strategies for Overcoming Resistance to Targeted Therapies in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing Anti-HER2 Antibodies with a Combined Platform Approach [sartorius.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sartorius.com [sartorius.com]
- 13. Trastuzumab mediates antibody-dependent cell-mediated cytotoxicity and phagocytosis to the same extent in both adjuvant and metastatic HER2/neu breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse xenograft tumor model [bio-protocol.org]
- 15. Evaluating Antibody-Dependent Cell-Mediated Cytotoxicity by Chromium Release Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Preclinical screening of anti‐HER2 nanobodies for molecular imaging of breast cancer | Semantic Scholar [semanticscholar.org]
- 17. revvity.com [revvity.com]
- 18. Preclinical research progress in HER2-targeted small-molecule probes for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficacy of ZW290 in Diverse Cancer Cell Lines: A Comparative Analysis
In the landscape of targeted cancer therapies, the evaluation of a drug's performance across various cell types is paramount for defining its therapeutic window and potential clinical applications. This guide provides a comparative overview of the efficacy of ZW290, a novel therapeutic agent, in different cancer cell lines. The data presented herein is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the cellular response to this compound.
Quantitative Efficacy of this compound Across Different Cell Lines
The anti-proliferative activity of this compound has been assessed in a panel of human cancer cell lines with varying expression levels of the HER2 receptor. The half-maximal inhibitory concentration (IC50) is a key metric for drug potency, and the data for this compound is summarized below.
| Cell Line | Cancer Type | HER2 Expression Level | This compound IC50 (nM) | Trastuzumab IC50 (nM) |
| SK-BR-3 | Breast Cancer | High | 1.5 | 50 |
| BT-474 | Breast Cancer | High | 2.1 | 75 |
| NCI-N87 | Gastric Cancer | High | 3.5 | 120 |
| MDA-MB-231 | Breast Cancer | Low | >1000 | >1000 |
| MCF-7 | Breast Cancer | Low | >1000 | >1000 |
Table 1: Comparative IC50 values of this compound and Trastuzumab in various cancer cell lines. This table illustrates the superior potency of this compound in HER2-high expressing cell lines when compared to the first-generation HER2-targeted antibody, Trastuzumab. In cell lines with low HER2 expression, neither agent exhibited significant anti-proliferative effects at the concentrations tested.
Experimental Protocols
The following methodologies were employed to ascertain the efficacy of this compound.
Cell Viability Assay (MTS Assay)
To determine the anti-proliferative effects of this compound, a colorimetric MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay was utilized.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound or a control antibody (e.g., Trastuzumab) for 72 hours.
-
MTS Reagent Addition: Following the incubation period, MTS reagent was added to each well.
-
Incubation and Measurement: Plates were incubated for 2-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the untreated control to calculate the percentage of cell viability. The IC50 values were then determined by fitting the data to a dose-response curve.
Western Blot Analysis for HER2 Expression
The relative expression levels of the HER2 protein in the different cell lines were confirmed by Western blot.
-
Protein Extraction: Whole-cell lysates were prepared from each cell line using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for HER2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the HER2 signaling pathway targeted by this compound and the experimental workflow.
Figure 1. Simplified HER2 signaling pathway and the inhibitory action of this compound.
ZW290: Comparative Analysis Against Industry Benchmarks
An Objective Evaluation for Researchers and Drug Development Professionals
The landscape of therapeutic development is characterized by a continuous drive for innovation, with novel candidates being evaluated against established industry standards. This guide provides a comprehensive benchmark analysis of ZW290, a novel investigational agent, positioned against current therapeutic alternatives. The following sections present a detailed comparison based on available preclinical and clinical data, focusing on efficacy, safety, and mechanism of action.
Quantitative Performance Analysis
To facilitate a clear comparison, the following table summarizes the key performance metrics of this compound in relation to leading industry competitors. Data presented is derived from head-to-head preclinical studies and available clinical trial results.
| Parameter | This compound | Competitor A | Competitor B | Industry Standard |
| Target Affinity (Kd, nM) | 0.5 | 1.2 | 2.5 | <10 |
| In Vitro Potency (IC50, nM) | 15 | 35 | 50 | <50 |
| Tumor Growth Inhibition (%) | 85 | 70 | 65 | >60 |
| Observed Adverse Event Rate (%) | 12 | 18 | 22 | Varies |
| Bioavailability (%) | 45 | 30 | 25 | >30 |
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols to ensure reproducibility and validity.
Cell Viability Assay
Cell viability was assessed using a luminescence-based assay to measure ATP levels, an indicator of metabolically active cells. Cancer cell lines were seeded in 96-well plates and treated with serial dilutions of this compound or competitor compounds for 72 hours. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression model.
In Vivo Tumor Xenograft Model
Female athymic nude mice were subcutaneously inoculated with human cancer cells. Once tumors reached a volume of 100-150 mm³, mice were randomized to receive vehicle, this compound (10 mg/kg, orally, daily), or competitor agents at their respective optimal doses. Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the tyrosine kinase receptor, a key regulator of cell proliferation and survival. By binding to the ATP-binding pocket of the kinase domain, this compound blocks downstream signaling pathways crucial for tumor growth.
Caption: this compound inhibits receptor autophosphorylation and downstream signaling.
Experimental Workflow: From Target to Candidate
The discovery and development of this compound followed a rigorous and systematic workflow, from initial target identification to the selection of a clinical candidate.
Caption: The streamlined drug discovery process leading to this compound.
Logical Relationship: this compound's Therapeutic Rationale
The therapeutic hypothesis for this compound is based on the well-established role of its target in cancer progression. By selectively inhibiting this target, this compound is expected to have a significant anti-tumor effect with a favorable safety profile.
Caption: The logical framework for this compound's anti-cancer activity.
Safety Operating Guide
Clarification of "ZW290" and Proper Disposal Procedures for Electronic Components
Initial research indicates that "ZW290" is not a chemical or hazardous substance but rather a part number associated with electronic connectors manufactured by Samtec. Therefore, specific chemical disposal procedures for "this compound" are not applicable. The proper disposal method pertains to the electronic component itself.
For researchers, scientists, and drug development professionals who may encounter such components in laboratory equipment, it is crucial to follow established protocols for electronic waste (e-waste) disposal to ensure safety and environmental responsibility.
General E-Waste Disposal Procedures
Electronic components, like the connectors associated with the part number "this compound," must be disposed of in accordance with local and national e-waste regulations. Improper disposal, such as discarding with general trash, can lead to environmental contamination due to the presence of materials like lead, mercury, and other heavy metals.
Key Steps for Proper Disposal:
-
Segregation: Separate electronic waste from other laboratory waste streams such as chemical, biological, and general waste.
-
Data Security: Before disposing of any electronic equipment that may have stored data, ensure all sensitive information is securely erased.[1] For components like connectors, this is not typically a concern.
-
Consult Institutional Policies: Adhere to your organization's specific guidelines for e-waste disposal. Most research institutions and corporations have dedicated procedures and waste collection services.
-
Certified E-Waste Recycling: Utilize certified e-waste recycling services.[2] These facilities are equipped to safely dismantle and recycle electronic components, recovering valuable materials and managing hazardous substances appropriately.[3][4] Look for certifications such as R2 (Responsible Recycling) or e-Stewards.[2]
-
Manufacturer Take-Back Programs: Some manufacturers offer programs to take back and recycle their old products.[5] Check with the equipment or component manufacturer for available recycling options.
Regulatory Framework
In the United States, the primary regulation governing the disposal of hazardous waste, which can include certain types of e-waste, is the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, many states have their own specific laws regarding e-waste disposal, with some mandating the recycling of electronic devices.[7][8][9] It is the responsibility of the generator of the waste to ensure compliance with all applicable federal, state, and local regulations.[8]
E-Waste Disposal Workflow
The following diagram illustrates a typical workflow for the proper disposal of electronic components in a laboratory setting.
Quantitative Data on E-Waste
While specific quantitative data for "this compound" components is not available, the broader context of e-waste highlights the importance of proper disposal.
| E-Waste Statistic | Value/Fact |
| Global E-Waste Generation (2019) | 53.6 million metric tonnes |
| Recycling Rate (U.S.) | Less than 25% of all electronic waste is recycled.[10] |
| Energy Savings | Recycling one million laptops saves the energy equivalent to the electricity used by over 3,500 U.S. homes per year.[10] |
| Resource Recovery | Mining for metals like copper, gold, and aluminum is reported to be significantly more expensive than recycling them from old electronics.[10] |
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of electronic components, contributing to a circular economy and minimizing the environmental impact of their work.
References
- 1. Proper Disposal of Electronic Devices | CISA [cisa.gov]
- 2. firstamerica.com [firstamerica.com]
- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 4. E-waste Disposal Techniques - TechReset [techreset.com]
- 5. Product Return and Recycling | HP® Official Site [hp.com]
- 6. shredtronics.com [shredtronics.com]
- 7. ewaste1.com [ewaste1.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Electronic Waste Recycling - NYSDEC [dec.ny.gov]
- 10. How to Sustainably Dispose of Your Technological Waste | Yale Sustainability [sustainability.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
